5-Hydroxy Imidacloprid-d4
Description
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Properties
Molecular Formula |
C9H10ClN5O3 |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2 |
InChI Key |
AAGLTWPPIMEDKQ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy Imidacloprid-d4: Chemical Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxy Imidacloprid-d4, a key deuterated internal standard used in the quantitative analysis of the neonicotinoid insecticide Imidacloprid and its metabolites. This document details its chemical structure, physicochemical properties, and its critical role in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of 5-Hydroxy Imidacloprid, a major metabolite of Imidacloprid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for minimizing matrix effects and ensuring accurate quantification in complex biological and environmental samples.
| Property | Value | Reference |
| Chemical Formula | C₉H₆D₄ClN₅O₃ | [1] |
| Molecular Weight | 275.69 g/mol | [1] |
| CAS Number | 1246818-87-3 | Not explicitly found, but related to its unlabeled form. |
| Appearance | White to off-white solid | [2] |
| Isotopic Purity | ≥99.99% | [2] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [3] |
Chemical Structure
The chemical structure of this compound is characterized by a chloropyridinylmethyl group attached to a deuterated, hydroxylated imidazolidine ring with a nitroimine functional group.
Caption: Chemical structure of this compound.
Metabolic Pathway of Imidacloprid
5-Hydroxy Imidacloprid is a primary metabolite of Imidacloprid, formed through the hydroxylation of the imidazolidine ring.[4] This metabolic conversion is a critical step in the detoxification pathway of the parent insecticide.[4] Understanding this pathway is essential for comprehensive residue analysis and toxicological studies.
Caption: Metabolic pathway of Imidacloprid.
Experimental Protocol: Quantification in Biological Matrices
The following is a representative experimental protocol for the extraction and quantification of Imidacloprid and its metabolites, including 5-Hydroxy Imidacloprid, from a biological matrix (e.g., crayfish tissue) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS analysis.[5]
Materials and Reagents
-
Standards: 5-Hydroxy Imidacloprid, Imidacloprid, and this compound (internal standard).
-
Solvents: Acetonitrile (ACN) (HPLC grade), Water (LC-MS grade), Acetic Acid, Ethyl Acetate.
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
SPE Sorbent: Primary secondary amine (PSA).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Imidacloprid, Imidacloprid, and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve a calibration curve range (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize 2 g of the tissue sample.
-
Extraction:
-
To the homogenized sample, add 10 mL of acetonitrile containing 0.1% acetic acid.
-
Add 50 µL of the 100 ng/mL internal standard spiking solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Sample: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example:
-
5-Hydroxy Imidacloprid: [M+H]⁺
-
This compound: [M+H]⁺
-
Experimental Workflow
The overall workflow for the analysis of 5-Hydroxy Imidacloprid using its deuterated internal standard is a streamlined process from sample collection to data analysis.
Caption: Experimental workflow for quantification.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Imidacloprid and its primary metabolite, 5-Hydroxy Imidacloprid, in complex matrices. Its use as an internal standard in conjunction with robust extraction techniques like QuEChERS and sensitive analytical platforms such as HPLC-MS/MS allows researchers to obtain high-quality data for pharmacokinetic, toxicological, and environmental monitoring studies. The methodologies and data presented in this guide provide a solid foundation for the implementation of these analytical procedures in a research setting.
References
- 1. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 5. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Synthesis and Purification of 5-Hydroxy Imidacloprid-d4
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxy Imidacloprid-d4, a crucial internal standard for the quantitative analysis of the major metabolite of Imidacloprid. This document is intended for researchers, scientists, and professionals in the fields of drug metabolism, pharmacokinetics, and environmental analysis.
Introduction
Imidacloprid is a widely used neonicotinoid insecticide. Its metabolism in various organisms, including mammals and insects, primarily involves the hydroxylation of the imidazolidine ring to form 5-Hydroxy Imidacloprid.[1][2][3] The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification of the metabolite in complex biological matrices. This guide outlines a plausible synthetic route and a detailed purification protocol for this compound, based on established chemical principles and available literature.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the deuterated precursor, Imidacloprid-d4, followed by the regioselective hydroxylation at the 5-position of the imidazolidine ring.
Synthesis of Imidacloprid-d4
The synthesis of Imidacloprid-d4 (1-(6-chloro-3-pyridinylmethyl)-N-nitro-4,4,5,5-tetradeuterio-imidazolidin-2-imine) can be achieved by adapting known methods for the synthesis of Imidacloprid.[4][5] The key step is the introduction of deuterium atoms at the 4 and 5 positions of the imidazolidine ring, which can be accomplished by using a deuterated starting material. A feasible approach involves the reaction of 2-chloro-5-(chloromethyl)pyridine with deuterated ethylenediamine, followed by cyclization with a nitroguanidine equivalent.
Experimental Protocol:
A detailed, step-by-step experimental protocol is provided below.
Step 1: Synthesis of N-(2-chloro-5-pyridinylmethyl)ethane-1,2-diamine-d4
-
To a solution of ethylenediamine-d4 (1.1 equivalents) in a suitable solvent such as ethanol, add potassium carbonate (2.0 equivalents).
-
Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in ethanol to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-chloro-5-pyridinylmethyl)ethane-1,2-diamine-d4, which can be used in the next step without further purification.
Step 2: Synthesis of Imidacloprid-d4
-
Dissolve the crude N-(2-chloro-5-pyridinylmethyl)ethane-1,2-diamine-d4 in a suitable solvent like acetonitrile.
-
Add N-nitro-S,S-dimethyl-dithioiminocarbonate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude Imidacloprid-d4 can be purified by column chromatography.
Hydroxylation of Imidacloprid-d4
The introduction of the hydroxyl group at the 5-position of the imidazolidine ring of Imidacloprid-d4 can be achieved through chemical synthesis as described by Takahashi et al. for the non-deuterated analog.[6][7] This multi-step process involves the formation of a key intermediate that allows for the regioselective introduction of the hydroxyl group.
Experimental Protocol:
Step 1: Synthesis of the Intermediate Thio-compound
-
A detailed protocol for this step is proprietary and not publicly available. However, based on the publication by Takahashi et al., it involves a four-step synthesis starting from S-methylisothiourea sulfate.[6][7] This would be adapted using the deuterated imidacloprid precursor.
Step 2: Hydroxylation
-
The specific conditions for the hydroxylation of the deuterated intermediate are not detailed in the public domain but would likely involve a controlled oxidation reaction to introduce the hydroxyl group at the 5-position of the deuterated imidazolidine ring.
An alternative approach for hydroxylation is through microbial transformation. Studies have shown that microorganisms like Stenotrophomonas maltophilia can selectively hydroxylate Imidacloprid at the 5-position.[2][6][8]
Alternative Microbial Hydroxylation Protocol:
-
Cultivate a culture of Stenotrophomonas maltophilia in a suitable growth medium.
-
Introduce Imidacloprid-d4 to the culture.
-
Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific period.
-
Monitor the formation of this compound using LC-MS.
-
Once the desired conversion is achieved, extract the product from the culture medium.
Purification of this compound
The purification of the final product is critical to ensure its suitability as an internal standard. A combination of extraction and chromatographic techniques is typically employed.
Experimental Protocol:
-
Extraction:
-
If synthesized chemically, the crude reaction mixture is first neutralized and then extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
If produced via microbial transformation, the culture broth is centrifuged to remove cells, and the supernatant is extracted with an appropriate solvent.
-
-
Column Chromatography:
-
The crude extract is concentrated and subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, can be used to separate the desired product from impurities and unreacted starting materials.
-
Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For achieving high purity, the partially purified product from column chromatography can be further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape.[9]
-
The fraction corresponding to the this compound peak is collected.
-
-
Final Work-up:
-
The collected HPLC fraction is concentrated under reduced pressure to remove the solvents.
-
The final product is dried under high vacuum to yield pure this compound as a solid.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis and Purification Summary
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| Synthesis of Imidacloprid-d4 | Imidacloprid-d4 | 2-chloro-5-(chloromethyl)pyridine, ethylenediamine-d4 | 60-70 | >95 (after chromatography) |
| Hydroxylation | This compound | Imidacloprid-d4 | 30-40 | Crude |
| Purification | This compound | Crude this compound | 80-90 (from crude) | >98 (after prep-HPLC) |
Table 2: Spectroscopic Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyridinyl and methyl protons. The signals for the protons at the 4 and 5 positions of the imidazolidine ring will be absent due to deuteration. A new signal for the hydroxyl proton will be present. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show a different splitting pattern. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z corresponding to the molecular weight of this compound. The fragmentation pattern would be similar to the non-deuterated analog, with a mass shift of 4 Da for fragments containing the deuterated ring.[10] |
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Synthetic and purification workflow for this compound.
Caption: Simplified metabolic pathway of Imidacloprid.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial hydroxylation of imidacloprid for the synthesis of highly insecticidal olefin imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moca.net.ua [moca.net.ua]
- 4. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy Imidacloprid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxy Imidacloprid-d4, a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. This document details its interaction with the primary molecular target, the nicotinic acetylcholine receptor (nAChR), presents quantitative data on this interaction, and outlines the experimental protocols used for its characterization. The deuterated form, this compound, is primarily utilized as an internal standard in analytical studies for the quantification of 5-Hydroxy Imidacloprid. Its mechanism of action is identical to that of the non-deuterated compound.
Core Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors
The primary mechanism of action of 5-Hydroxy Imidacloprid, like its parent compound Imidacloprid, is the agonistic modulation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3][4] Neonicotinoids selectively bind to these receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[2][3]
This binding leads to the persistent and irreversible opening of the ion channel associated with the nAChR.[3] The continuous influx of ions results in the overstimulation of postsynaptic neurons, causing spontaneous discharge followed by neuronal blockage. This disruption of nerve impulse transmission leads to paralysis and, ultimately, the death of the insect.[2][3]
The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher binding affinity for insect nAChRs compared to their mammalian counterparts.[2]
Quantitative Data
The interaction of 5-Hydroxy Imidacloprid with the insect nAChR has been quantified through competitive radioligand binding assays. The following table summarizes the available data for the displacement of [³H]Imidacloprid from honeybee (Apis mellifera) head membrane preparations.
| Compound | IC50 (nM) |
| 5-Hydroxy Imidacloprid | 24 |
IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to displace 50% of the radioligand from its binding site.
Signaling Pathway and Metabolic Activation
The following diagrams illustrate the signaling pathway at the nicotinic acetylcholine receptor and the metabolic conversion of Imidacloprid to 5-Hydroxy Imidacloprid.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of 5-Hydroxy Imidacloprid.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (5-Hydroxy Imidacloprid) to a receptor (nAChR) by measuring its ability to displace a radiolabeled ligand ([³H]Imidacloprid).
1. Membrane Preparation:
-
Homogenize insect heads (e.g., from honeybees, Apis mellifera) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the nAChRs.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]Imidacloprid), and varying concentrations of the unlabeled competitor (5-Hydroxy Imidacloprid).
-
For total binding control wells, omit the competitor.
-
For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled Imidacloprid) to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the nAChR channels in response to the application of an agonist.
1. Cell Preparation:
-
Isolate and culture neurons from the insect central nervous system (e.g., Kenyon cells from honeybee brains).
-
Alternatively, use a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines) to express specific insect nAChR subunits.
2. Recording Setup:
-
Place the prepared cells in a recording chamber on the stage of an inverted microscope.
-
Use a micromanipulator to position a glass micropipette (recording electrode) filled with an appropriate intracellular solution onto the surface of a single neuron.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
3. Voltage Clamp and Drug Application:
-
Clamp the membrane potential of the neuron at a fixed holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Apply the test compound (5-Hydroxy Imidacloprid) to the cell using a perfusion system.
-
Record the resulting transmembrane current, which reflects the flow of ions through the activated nAChR channels.
4. Data Analysis:
-
Measure the amplitude of the current elicited by the compound.
-
Construct a dose-response curve by applying a range of concentrations and plotting the current amplitude against the logarithm of the concentration.
-
Determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
This compound, a key metabolite of Imidacloprid, exerts its insecticidal effect by acting as an agonist at insect nicotinic acetylcholine receptors. This interaction leads to the overstimulation of the nervous system, resulting in paralysis and death of the target insect. The quantitative data and experimental protocols provided in this guide offer a detailed understanding of its mechanism of action, providing a valuable resource for researchers and professionals in the fields of insecticide development and neurotoxicology. The deuterated form serves as an essential tool for the accurate quantification of this metabolite in various matrices.
References
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nicotinic acetylcholine receptor mutation conferring target-site resistance to imidacloprid in Nilaparvata lugens (brown planthopper) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
Environmental Fate and Degradation of 5-Hydroxy Imidacloprid-d4: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the environmental fate and degradation of 5-Hydroxy Imidacloprid. Direct experimental data on the deuterated form, 5-Hydroxy Imidacloprid-d4, is not available in the public domain. This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of 5-Hydroxy Imidacloprid. The environmental behavior of the deuterated compound is expected to be virtually identical to its non-deuterated counterpart, with potential minor variations in degradation rates due to the kinetic isotope effect. The information presented herein is based on studies of the non-deuterated 5-Hydroxy Imidacloprid and its parent compound, Imidacloprid.
Introduction
Imidacloprid is a systemic neonicotinoid insecticide widely used in agriculture. Its extensive application has led to concerns about its environmental persistence and potential impact on non-target organisms. A major degradation product and metabolite of Imidacloprid is 5-Hydroxy Imidacloprid. Understanding the environmental fate and degradation of this metabolite is crucial for a comprehensive assessment of the environmental risks associated with Imidacloprid use. This guide provides a detailed overview of the current scientific understanding of the formation, persistence, and degradation pathways of 5-Hydroxy Imidacloprid in various environmental compartments.
Formation of 5-Hydroxy Imidacloprid
5-Hydroxy Imidacloprid is formed from the parent compound, Imidacloprid, through hydroxylation of the imidazolidine ring. This transformation can occur through both biotic and abiotic processes.
-
Metabolic Transformation: In organisms, the hydroxylation of Imidacloprid is a common metabolic pathway.
-
Soil and Aquatic Environments: In soil and water, microbial activity and photodegradation are key drivers for the formation of 5-Hydroxy Imidacloprid.
Environmental Fate of Imidacloprid and 5-Hydroxy Imidacloprid
The environmental persistence and mobility of Imidacloprid and its metabolites are influenced by various factors including soil type, pH, temperature, and microbial activity.
Degradation in Soil
Imidacloprid can persist in soil, with its half-life varying significantly depending on environmental conditions. 5-Hydroxy Imidacloprid is one of the primary metabolites detected in soil degradation studies.
Degradation in Aquatic Systems
In aquatic environments, Imidacloprid degradation is primarily driven by photolysis and microbial activity. Hydrolysis also contributes to its breakdown, particularly under alkaline conditions.
Photodegradation
Photodegradation is a significant pathway for the breakdown of Imidacloprid in both water and on soil surfaces, leading to the formation of several photoproducts, including 5-Hydroxy Imidacloprid.
Table 1: Environmental Fate Parameters of Imidacloprid
| Parameter | Value | Conditions | Reference |
| Soil Half-Life (DT50) | 40 - 124 days | Unamended vs. organically amended soil | [1] |
| 188 - 997 days | Non-agricultural soil (laboratory) | [1] | |
| 69 days | Cropped soils (laboratory) | [1] | |
| 12.04 and 11.14 days | Paddy field soil (lower and higher doses) | [2] | |
| Water-Sediment System DT50 | 30 - 162 days | Microbial degradation | [1] |
| Soil Surface Photodegradation DT50 | 4.7 days | Sandy loam soil (laboratory) | [1] |
| Aqueous Photolysis Half-Life | < 3 hours | - | [3] |
| 43 minutes | HPLC grade water | [4] | |
| 126 minutes | Formulated product in tap water | [4] | |
| Hydrolysis Half-Life (t½) | 33 - 44 days | pH 7, 25°C | [3] |
| > 30 days | pH 7, 25°C | [3] |
Degradation Pathways
The degradation of Imidacloprid is a complex process involving multiple pathways, leading to a variety of transformation products. The formation of 5-Hydroxy Imidacloprid is a key step in many of these pathways.
Figure 1: Simplified degradation pathway of Imidacloprid.
Experimental Protocols
Soil Degradation Study
A common experimental setup for assessing the degradation of Imidacloprid in soil involves the following steps:
Figure 2: Workflow for a typical soil degradation study.
Methodology:
-
Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields, air-dried, and sieved.
-
Fortification: The soil is treated with a known concentration of Imidacloprid.
-
Incubation: The treated soil is incubated under controlled conditions (e.g., 25°C, 40% water holding capacity) in the dark.
-
Sampling: Sub-samples are collected at various time intervals.
-
Extraction: Imidacloprid and its metabolites are extracted from the soil using an appropriate solvent mixture (e.g., acetonitrile/water).
-
Cleanup: The extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: The concentrations of the parent compound and its metabolites are determined using analytical instruments such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Photodegradation Study in Water
The photodegradation of Imidacloprid in an aqueous solution can be investigated as follows:
Methodology:
-
Solution Preparation: A solution of Imidacloprid in pure water (e.g., HPLC grade) is prepared at a specific concentration.
-
Irradiation: The solution is exposed to a light source that simulates sunlight (e.g., a xenon lamp).
-
Sampling: Aliquots of the solution are taken at different time points during irradiation.
-
Analysis: The concentration of Imidacloprid and its photoproducts in the samples is quantified using HPLC with a suitable detector (e.g., UV or MS/MS).
Role of this compound in Environmental Analysis
Deuterium-labeled internal standards, such as this compound, are essential tools in analytical chemistry for accurate quantification of target analytes in complex environmental matrices.
References
- 1. rroij.com [rroij.com]
- 2. Performance of Photoactivated Periodate for the Degradation of the Neonicotinoid Pesticide Imidacloprid in Water [ykcs.ac.cn]
- 3. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: A Literature Review on the Analysis of 5-Hydroxy Imidacloprid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of 5-Hydroxy Imidacloprid, a principal metabolite of the widely used neonicotinoid insecticide, Imidacloprid. Understanding the distribution and concentration of this metabolite is crucial for environmental monitoring, food safety assessment, and toxicological studies.
Introduction to 5-Hydroxy Imidacloprid
Imidacloprid is a systemic insecticide that is extensively used in agriculture for pest control.[1][2] Following application, it is metabolized by organisms and degraded in the environment, forming several metabolic products.[3] 5-Hydroxy Imidacloprid is a major and toxicologically relevant metabolite formed through the oxidation of the parent compound, often mediated by cytochrome P450 enzymes.[4][5] Its presence in various matrices, including plants, soil, water, and biological tissues, necessitates sensitive and reliable analytical methods for its detection and quantification.[4][6][7]
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the analysis of 5-Hydroxy Imidacloprid is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the analyte even in complex matrices.
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is typically employed for separation, often using a C18 column.[4] The mobile phase commonly consists of a gradient mixture of acetonitrile and water, sometimes with additives like formic acid to improve ionization.[4][9]
-
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization source, usually operated in positive ion mode to detect the [M+H]⁺ molecular ion for 5-Hydroxy Imidacloprid.[6] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.[6]
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation technique for analyzing pesticide residues, including 5-Hydroxy Imidacloprid, in a variety of samples.[6][9]
General Analytical Workflow
The process from sample collection to final data analysis follows a structured workflow to ensure consistency and accuracy.
Detailed QuEChERS Protocol for Plant and Soil Matrices
This protocol is adapted from validated methods for the extraction of Imidacloprid and its metabolites.[9]
-
Sample Homogenization: Weigh 10-15 grams of a representative homogenized sample into a 50 mL centrifuge tube. For soil samples, ensure they are sieved to remove large debris.
-
Fortification (for QC): For quality control samples, spike the sample with a known concentration of 5-Hydroxy Imidacloprid standard solution.
-
Extraction:
-
Centrifugation: Centrifuge the tube at high speed (e.g., 3000-4000 rpm) for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. These tubes typically contain a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and anhydrous magnesium sulfate to remove residual water.[9] For samples with high pigment content like crayfish hepatopancreas, graphitized carbon black (GCB) may be added.[6]
-
Vortex the dSPE tube for 30 seconds to 1 minute.
-
-
Final Centrifugation: Centrifuge the dSPE tube for 5 minutes.
-
Analysis: Collect the cleaned supernatant, filter if necessary, and inject it into the LC-MS/MS system for analysis.
Metabolic Pathway of Imidacloprid
The primary metabolic transformation of Imidacloprid to 5-Hydroxy Imidacloprid is an oxidation reaction. This hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases in various organisms.[5]
Quantitative Data Summary
The performance of an analytical method is defined by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.[10] These values vary depending on the matrix and the specific protocol used. The table below summarizes reported quantitative data for 5-Hydroxy Imidacloprid analysis.
| Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Plant Tissues (Rape, Sunflower) | LC-MS/MS | - | 0.005 - 0.01 mg/kg | 91 - 97 | 6.0 - 8.5 | [4] |
| Crayfish Tissues (P. clarkii) | QuEChERS, HPLC-MS/MS | 0.02 - 0.5 µg/L | 0.05 - 2.0 µg/L | 80.6 - 112.7 | 4.2 - 12.6 | [6] |
| Maize (Leaves, Kernels, Stalk) & Soil | QuEChERS, LC-MS/MS | - | - | >78 | <5.4 | [9] |
Definitions:
-
LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected above the background noise.[10]
-
LOQ (Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[10]
-
Recovery: The percentage of the known amount of analyte that is detected by the analytical method after the entire sample preparation and analysis process.
Conclusion
The analysis of 5-Hydroxy Imidacloprid is predominantly achieved through the highly sensitive and specific LC-MS/MS technique. Sample preparation, particularly using the QuEChERS method, is a critical step for removing matrix interferences and ensuring accurate quantification.[6][9] The methodologies outlined in this guide have been successfully validated across diverse and complex matrices, including various plant tissues, aquatic organisms, and soil.[4][6][9] These robust protocols provide researchers and scientists with reliable tools for monitoring this key metabolite, contributing to a better understanding of the environmental fate and toxicological impact of Imidacloprid.
References
- 1. Development of immunoassays with high sensitivity for detecting imidacloprid in environment and agro-products using phage-borne peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances for Imidacloprid Detection Based on Functional Nanomaterials [mdpi.com]
- 9. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
Toxicological Profile of 5-Hydroxy Imidacloprid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidacloprid, a first-generation neonicotinoid insecticide, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these, 5-hydroxy imidacloprid is a significant product of the hydroxylation of the imidazolidine ring. This technical guide provides a comprehensive overview of the toxicological profile of 5-hydroxy imidacloprid, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its metabolic pathway and mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of neonicotinoid toxicology and metabolism.
Introduction
Imidacloprid is a systemic insecticide that acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[1] Its metabolic fate in various organisms, including mammals and insects, is a critical aspect of its overall toxicological profile. One of the primary metabolic pathways is the oxidation of the imidazolidine ring, resulting in the formation of 4-hydroxy and 5-hydroxy imidacloprid.[2] This guide focuses specifically on the toxicological characteristics of the 5-hydroxy metabolite.
Quantitative Toxicological Data
The following tables summarize the key quantitative data available for 5-hydroxy imidacloprid and its parent compound, imidacloprid, to facilitate direct comparison.
Table 1: Acute Oral Toxicity Data
| Compound | Species | Sex | LD50 (mg/kg bw) | Purity (%) | Reference |
| Imidacloprid | Rat | Male | 424 | Technical | [3] |
| Imidacloprid | Rat | Female | 450-475 | Technical | [3] |
| Imidacloprid | Mouse | Male | 131 | Technical | [3] |
| Imidacloprid | Mouse | Female | 168 | Technical | [3] |
| 1-(6-Chloro-3-pyridylmethyl)-2-imidazolidinone | Rat | Male | 4080 | 99.9 | [1] |
Note: Specific LD50 values for 5-hydroxy imidacloprid in rats were not explicitly found in the search results. The table includes data for a related metabolite for context.
Table 2: In Vitro Metabolism Kinetics (Microsomal Conversion of Imidacloprid to 5-Hydroxy Imidacloprid)
| Species | Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Rat | Liver Microsomes | 158.7 | 38.4 | [4][5] |
| Rainbow Trout | Liver Microsomes | 79.2 | 0.75 | [4][5] |
| Mouse | Liver Microsomes | 2466 | 1.73 (nmol/min/mg protein) | [6] |
Table 3: No-Observed-Adverse-Effect-Level (NOAEL) for Imidacloprid (Relevant for understanding the toxicological context)
| Study Type | Species | NOAEL | Effects Observed at LOAEL | Reference |
| Subchronic (90-day) | Rat (Male) | 14 mg/kg/day | Reduced body weight gain, liver damage | [7] |
| 1-Year Feeding | Dog | 1250 ppm (41 mg/kg/day) | Increased cholesterol, liver stress | [8] |
| 3-Generation Reproduction | Rat | 100 ppm (8 mg/kg/day) | Decreased pup body weight | [8] |
| Developmental Neurotoxicity | Rat | 7.4 mg/kg/day | Treatment-related effects in pups | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the toxicological assessment of 5-hydroxy imidacloprid.
Acute Oral Toxicity Study in Rats (Modified from OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of 5-hydroxy imidacloprid.
Test Animals: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats. Animals are fasted (food, but not water) for at least 16 hours prior to administration.[7]
Dose Preparation and Administration:
-
The test substance, 5-hydroxy imidacloprid, is dissolved in a suitable vehicle (e.g., corn oil).
-
Doses are prepared shortly before administration.
-
A single dose is administered to the rats by oral gavage. The volume should generally not exceed 1 mL/100g of body weight.[8]
Procedure (Stepwise Approach):
-
A starting dose of 300 mg/kg body weight is administered to a group of three female rats.
-
If no mortality occurs, a higher dose of 2000 mg/kg is administered to another group of three female rats.
-
If mortality occurs at the starting dose, the next lower dose level (e.g., 50 mg/kg) is tested.
-
This stepwise procedure continues until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.[7]
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.[7]
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
In Vitro Metabolism using Rat Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of the formation of 5-hydroxy imidacloprid from imidacloprid.
Materials:
-
Rat liver microsomes
-
Imidacloprid stock solution
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare incubation mixtures containing rat liver microsomes (final protein concentration of 0.5 mg/mL) and varying concentrations of imidacloprid in phosphate buffer.[4]
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., up to 60 minutes) at 37°C with gentle agitation.[6]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[6]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of 5-hydroxy imidacloprid using a validated LC-MS/MS method.
Data Analysis:
-
Plot the rate of 5-hydroxy imidacloprid formation against the substrate (imidacloprid) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4]
Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons
Objective: To characterize the effects of 5-hydroxy imidacloprid on nicotinic acetylcholine receptors (nAChRs) in insect neurons.
Preparation of Neurons:
-
Isolate neurons from the central nervous system of an appropriate insect model (e.g., Drosophila melanogaster larvae).
-
Culture the neurons on a suitable substrate.
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 5-10 MΩ and fill with an appropriate intracellular solution.
-
Perfuse the recording chamber with an extracellular saline solution.
Procedure:
-
Establish a whole-cell recording configuration on a target neuron.
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV.
-
Apply acetylcholine (the natural agonist) to elicit a baseline current response through nAChRs.
-
After washing out the acetylcholine, apply varying concentrations of 5-hydroxy imidacloprid to the neuron and record the resulting current.
-
To determine if 5-hydroxy imidacloprid acts as an agonist, partial agonist, or antagonist, co-apply it with acetylcholine.
Data Analysis:
-
Measure the peak amplitude of the currents elicited by different concentrations of 5-hydroxy imidacloprid.
-
Construct a dose-response curve to determine the EC50 (effective concentration for 50% maximal response).
-
Compare the maximal current induced by 5-hydroxy imidacloprid to that induced by acetylcholine to determine its efficacy.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Imidacloprid
The primary metabolic pathway for imidacloprid in mammals involves hydroxylation of the imidazolidine ring to form 4- and 5-hydroxy imidacloprid, followed by dehydration to the olefin metabolite. Another significant pathway is the oxidative cleavage leading to 6-chloronicotinic acid.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
The Pivotal Role of 5-Hydroxy Imidacloprid-d4 in Advancing Insecticide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neonicotinoid insecticide Imidacloprid has been a cornerstone of pest management strategies for decades. Understanding its metabolic fate and ensuring accurate quantification in various matrices are critical for assessing its efficacy, environmental impact, and ensuring food safety. 5-Hydroxy Imidacloprid is a principal metabolite of Imidacloprid, exhibiting its own toxicological profile. To achieve the highest degree of accuracy in analytical studies, the use of stable isotope-labeled internal standards is indispensable. This technical guide delves into the core of insecticide research by focusing on the synthesis, analytical application, and significance of 5-Hydroxy Imidacloprid-d4. The incorporation of a deuterated internal standard like this compound is paramount for mitigating matrix effects and enhancing the reliability of quantitative analysis, particularly in complex biological and environmental samples.
Data Presentation: Physicochemical Properties and Mass Spectrometric Parameters
Accurate analytical method development begins with a thorough understanding of the physicochemical properties and mass spectrometric behavior of the analyte and the internal standard.
Table 1: Physicochemical Properties
| Property | Imidacloprid | 5-Hydroxy Imidacloprid | Imidacloprid-d4 |
| Molecular Formula | C₉H₁₀ClN₅O₂ | C₉H₁₀ClN₅O₃ | C₉H₆D₄ClN₅O₂ |
| Molecular Weight | 255.66 g/mol [1] | 271.66 g/mol [2] | 259.69 g/mol [3] |
| CAS Number | 138261-41-3[4] | 155802-61-2[2] | 1015855-75-0[5] |
Table 2: LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 5-Hydroxy Imidacloprid | 272.1 | 225.1 | 189.1 |
| Imidacloprid-d4 | 260.1 | 213.0 | 179.1 |
Experimental Protocols
Synthesis of this compound
-
Synthesis of a Deuterated Precursor: The initial step would involve the synthesis of a deuterated precursor to the imidazolidine ring of Imidacloprid. This can be achieved through methods such as the reduction of a suitable precursor with a deuterium source (e.g., sodium borodeuteride) or through H/D exchange reactions on the imidazolidine ring itself.
-
Formation of Deuterated Imidacloprid: The deuterated precursor would then be reacted with 2-chloro-5-(chloromethyl)pyridine to form Imidacloprid-d4.
-
Hydroxylation: The final step would involve the selective hydroxylation of the Imidacloprid-d4 molecule at the 5-position of the imidazolidine ring. This could be achieved through biotransformation using specific microorganisms or enzymes known to hydroxylate Imidacloprid, or through chemical synthesis, potentially involving protection and deprotection steps to ensure regioselectivity.
Sample Preparation: QuEChERS Protocol for Biological and Environmental Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable, tissue)
-
Acetonitrile (ACN) with 0.1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 0.1% acetic acid.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MRM Transitions: As listed in Table 2. The collision energy for each transition should be optimized for the specific instrument being used.
Mandatory Visualizations
Conclusion
This compound is a critical tool in modern insecticide research, enabling scientists to achieve highly accurate and reliable quantification of Imidacloprid's primary metabolite. Its use as an internal standard effectively compensates for variations in sample preparation and instrumental analysis, which is essential for robust studies in environmental monitoring, food safety, and pharmacokinetics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods. As the demand for more sensitive and precise detection of pesticide residues continues to grow, the role of stable isotope-labeled standards like this compound will become even more significant in ensuring the safety and sustainability of agricultural practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dash.harvard.edu [dash.harvard.edu]
A Technical Guide to Deuterated Imidacloprid Standards: Physical and Chemical Properties for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the core physical and chemical properties of deuterated imidacloprid standards. This document compiles essential data, outlines relevant experimental methodologies, and visualizes key concepts to support advanced analytical and research applications.
Deuterated imidacloprid, specifically imidacloprid-d4, serves as a critical internal standard for the accurate quantification of imidacloprid in various matrices.[1][2][3] Its use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for precise and reliable results in residue analysis, environmental monitoring, and metabolism studies.[1]
Core Physical and Chemical Properties
The physical and chemical characteristics of deuterated imidacloprid are fundamental to its application as an analytical standard. While many properties are comparable to its non-deuterated counterpart, the key difference lies in the isotopic labeling, which results in a higher molecular weight.
Table 1: General and Physical Properties of Imidacloprid and Imidacloprid-d4
| Property | Imidacloprid | Imidacloprid-d4 |
| IUPAC Name | N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide[4] | N-[1-[(6-chloro-3-pyridinyl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide[5] |
| CAS Number | 138261-41-3[4] | 1015855-75-0[5] |
| Molecular Formula | C₉H₁₀ClN₅O₂[4] | C₉H₆D₄ClN₅O₂[1] |
| Molecular Weight | 255.66 g/mol [4] | 259.7 g/mol [1] |
| Appearance | Colorless crystals[4][6] | Solid[1] |
| Melting Point | 136.4 to 143.8 °C[4] | Not explicitly stated for d4, but expected to be similar to the parent compound. |
| Solubility in Water | 0.61 g/L (at 20 °C)[7] | Information not available, but expected to be similar to the parent compound. |
| Solubility in Organic Solvents | Dichloromethane: 50.0 - 100.0 g/L, Isopropanol: 1.0-2.0 g/L, Toluene: 0.5-1.0 g/L (at 20 °C)[8] | DMSO: slightly soluble, Methanol: slightly soluble[1] |
| Stability | Stable under recommended storage conditions.[6] Stable to hydrolysis at pH 5-11.[6] | ≥ 4 years (when stored properly)[1] |
Mechanism of Action: A Neuronal Pathway Blockade
Imidacloprid belongs to the neonicotinoid class of insecticides and functions by disrupting the central nervous system of insects.[9] It acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs).[7][10] This binding is much stronger in insect neuron receptors than in their mammalian counterparts, which accounts for its selective toxicity.[4] The persistent activation of these receptors leads to an initial hyperexcitation, followed by a blockage of nerve impulse transmission, resulting in paralysis and death of the insect.[4][10]
Figure 1: Simplified signaling pathway of Imidacloprid's mechanism of action.
Experimental Protocols: Characterization and Quantification
The characterization and quantification of deuterated imidacloprid standards involve a range of analytical techniques. While specific, detailed protocols are often proprietary to the manufacturer, the general methodologies are well-established in the field of analytical chemistry.
1. Synthesis of Deuterated Imidacloprid:
The synthesis of isotopically labeled compounds like imidacloprid-d4 is a multi-step process. For instance, a reported synthesis of 13C and 15N labeled imidacloprid involved an eight-step process starting from readily available labeled precursors.[11] A general workflow for such a synthesis is outlined below.
Figure 2: General workflow for the synthesis and characterization of a deuterated standard.
2. Purity and Identity Confirmation:
The confirmation of the chemical structure and the assessment of the purity of the deuterated standard are crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the deuterium labels.[12][13] The absence of signals at specific positions in the ¹H NMR spectrum, corresponding to the deuterated sites, confirms successful labeling.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.[14][15] The observed molecular ion peak for imidacloprid-d4 will be shifted by approximately 4 mass units compared to the unlabeled compound.
3. Quantification in Analytical Methods:
Deuterated imidacloprid is primarily used as an internal standard in quantitative analysis. The following outlines a general workflow for its use in a typical LC-MS/MS method.
Figure 3: Experimental workflow for the quantification of Imidacloprid using a deuterated internal standard.
A detailed experimental protocol for the determination of imidacloprid in paddy water and soil by LC-ESI-MS/MS has been described, which can be adapted for various matrices.[16] This involves sample extraction, chromatographic separation, and detection using multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.[16]
Conclusion
Deuterated imidacloprid standards are indispensable tools for researchers and analytical scientists. A thorough understanding of their physical and chemical properties, coupled with appropriate experimental methodologies, is paramount for achieving accurate and reproducible results. This guide provides a foundational understanding to support the effective use of these standards in demanding research and regulatory applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imidacloprid-D4 - Deuterated Reference Standard for Method Validation (CAS 1015855-75-0) [witega.de]
- 4. Imidacloprid - Wikipedia [en.wikipedia.org]
- 5. Imidacloprid-d4 | C9H10ClN5O2 | CID 16212231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 8. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]
- 9. hpc-standards.com [hpc-standards.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0040292) [hmdb.ca]
- 13. moca.net.ua [moca.net.ua]
- 14. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.tuat.ac.jp [web.tuat.ac.jp]
A Technical Guide to Commercial Sourcing of 5-Hydroxy Imidacloprid-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-Hydroxy Imidacloprid-d4, a critical internal standard for the quantitative analysis of the neonicotinoid insecticide imidacloprid and its metabolites. This document offers a compilation of supplier information, key technical data, and a detailed experimental protocol for its use in analytical methodologies.
Commercial Supplier Landscape
The availability of high-purity, isotopically labeled standards is paramount for accurate and reproducible analytical results in research and development. This compound is utilized as an internal standard in mass spectrometry-based methods to compensate for matrix effects and variations in sample processing.[1] While the market for this specific deuterated metabolite is specialized, several reputable suppliers of stable isotope-labeled compounds are potential sources.
Below is a summary of a key supplier and other potential vendors who offer related compounds, which may indicate a capability to synthesize or source this compound upon request.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Format | Storage Conditions |
| MedChemExpress | This compound | HY-B0838S1 | >98% | No data | Solid | 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month) |
| Cayman Chemical | Imidacloprid-d4 | 1015855-75-0 | ≥99% deuterated forms (d1-d4) | No data | Solid | -20°C |
| Cambridge Isotope Laboratories | Imidacloprid (4,4,5,5-D₄, 98%) | DLM-8512-1.2 | 98% | No data | 100 µg/mL in methanol | Room temperature, away from light and moisture |
| Sigma-Aldrich (PESTANAL®) | Imidacloprid-d4 | 33803 | Analytical Standard | M+4 | Neat solid | No data |
| Santa Cruz Biotechnology | 5-Hydroxy-Imidacloprid | sc-212085 | No data | N/A (unlabeled) | Solid | Room temperature |
Experimental Protocol: Quantification of 5-Hydroxy Imidacloprid using LC-MS/MS with this compound Internal Standard
This protocol is a synthesized methodology based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis techniques for neonicotinoid residues in various matrices.[2][3][4]
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.
a. Extraction:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to homogenize.
-
Add 15 mL of acetonitrile.
-
Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3400 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB for plant matrices, or 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for honey).[3][5]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is typical.[6]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for both 5-Hydroxy Imidacloprid and the this compound internal standard need to be optimized on the specific instrument. As a starting point, the precursor ion for 5-Hydroxy Imidacloprid would be its protonated molecule [M+H]⁺.
c. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The use of the deuterated internal standard helps to correct for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement in the MS source.
Visualizing Key Processes
To aid in the practical application of this technical guide, the following diagrams illustrate critical workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage [mdpi.com]
- 4. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amchro.com [amchro.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: LC-MS/MS Method for the Quantification of 5-Hydroxy Imidacloprid-d4
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy Imidacloprid-d4. This deuterated internal standard is crucial for the accurate determination of 5-Hydroxy Imidacloprid, a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. The methodology outlined is applicable to various biological and environmental matrices, catering to the needs of researchers in toxicology, environmental science, and drug metabolism studies.
The method utilizes a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and highly sensitive detection using a triple quadrupole mass spectrometer. The use of a deuterated internal standard like Imidacloprid-d4 is a common practice to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
Quantitative Performance
The performance of LC-MS/MS methods for the analysis of Imidacloprid and its metabolites has been well-documented, demonstrating high sensitivity and reliability. The following table summarizes typical quantitative data achievable with such methods.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02–0.5 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.05–2.0 µg/L | [2] |
| Linearity (R²) | >0.99 | Not explicitly stated, but implied by quantitative methods |
| Recovery | 80.6–112.7% | [2] |
| Relative Standard Deviation (RSD) | 4.2–12.6% | [2] |
Experimental Protocol
This protocol provides a detailed procedure for the quantification of this compound, adaptable for various sample matrices.
1. Materials and Reagents
-
This compound standard (Toronto Research Chemicals or equivalent)[2]
-
Imidacloprid-d4 (used as an isotope-labelled internal standard)[2]
-
Acetonitrile (HPLC or LC-MS grade)[2]
-
Methanol (HPLC or LC-MS grade)[3]
-
Water (Ultrapure, 18.2 MΩ·cm)[2]
-
Formic acid (LC-MS grade)[4]
-
Acetic acid (optional, for extraction)[2]
-
Anhydrous Magnesium Sulfate (MgSO₄)[2]
-
Sodium Chloride (NaCl)[2]
-
Primary Secondary Amine (PSA) sorbent (for cleanup)[2]
-
C18 Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)[3]
2. Standard Solution Preparation
Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare working standards by serial dilution in an appropriate solvent mixture (e.g., methanol/water, 50:50 v/v) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. All standards should be fortified with the internal standard (e.g., Imidacloprid-d4) at a constant concentration.[2]
3. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient sample preparation technique.[2]
-
Homogenization: Homogenize 10 g of the sample (e.g., tissue, soil).
-
Extraction: To the homogenized sample, add 10 mL of acetonitrile (containing 0.1% acetic acid, optional).[2]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2] Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing PSA sorbent and anhydrous MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for Imidacloprid-d4 is m/z 260.1, with product ions at m/z 213.0 and 179.1.[1][5] For this compound, the precursor ion would be expected to be higher due to the addition of an oxygen atom. The exact m/z would need to be determined by infusion of the standard, but would be approximately m/z 276.
-
Quantifier Ion: The most abundant product ion.
-
Qualifier Ion: The second most abundant product ion.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters by infusing the analytical standard.
-
5. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of this compound in the samples is then determined from this curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logical relationship for generating a calibration curve.
References
- 1. researchtrends.net [researchtrends.net]
- 2. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two fatal intoxication cases with imidacloprid: LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for the Use of 5-Hydroxy Imidacloprid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidacloprid is a widely used neonicotinoid insecticide for crop protection and veterinary applications.[1][2] Its extensive use necessitates robust and reliable analytical methods for monitoring its presence and that of its metabolites in various environmental and biological matrices to ensure food safety and assess environmental impact. 5-Hydroxy Imidacloprid is a significant metabolite of Imidacloprid.[3][4] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods, as it compensates for matrix effects and variations in sample preparation and instrument response. 5-Hydroxy Imidacloprid-d4 is an ideal internal standard for the quantification of 5-Hydroxy Imidacloprid and can be used in conjunction with Imidacloprid-d4 for the simultaneous analysis of the parent compound and its metabolite.[2][3]
These application notes provide detailed protocols for the analysis of Imidacloprid and 5-Hydroxy Imidacloprid in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Imidacloprid
Imidacloprid undergoes metabolic transformation in organisms, leading to various metabolites. One of the primary metabolic pathways involves the hydroxylation of the imidazolidine ring, resulting in the formation of 5-Hydroxy Imidacloprid. This metabolite can retain insecticidal activity.[3]
Experimental Protocols
Analysis of Imidacloprid and 5-Hydroxy Imidacloprid in Water Samples
This protocol is designed for the quantification of Imidacloprid and its metabolite 5-Hydroxy Imidacloprid in water samples.
a. Sample Preparation
-
Collect water samples in clean glass containers.
-
If immediate analysis is not possible, store the samples at 4°C.[5]
-
Filter the water samples through a 0.2 μm syringe filter into an autosampler vial.[5]
-
Spike the filtered sample with a known concentration of this compound and Imidacloprid-d4 internal standard solution.
-
Vortex the vial for 30 seconds to ensure homogeneity.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imidacloprid | 256.0 | 209.0 / 175.0 | 16 / 19 |
| 5-Hydroxy Imidacloprid | 272.0 | 225.0 / 226.1 | 14 / 9 |
| Imidacloprid-d4 (IS) | 260.0 | 179.0 / 213.0 | 19 / 19 |
| This compound (IS) | 276.0 | 229.0 / 230.1 | 14 / 9 |
| (Note: Collision energies should be optimized for the specific instrument used).[3] |
Analysis in Soil and Plant Matrices
This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.[6]
a. Sample Preparation (QuEChERS)
-
Homogenize 10 g of the soil or plant sample.
-
Add 10 mL of acetonitrile containing 0.1% acetic acid.
-
Spike with a known concentration of this compound and Imidacloprid-d4 internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile extract).
-
Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA, C18, anhydrous magnesium sulfate).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.2 μm filter into an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Follow the same LC-MS/MS conditions as described for water samples.
Data Presentation
Method Validation Data
The following tables summarize typical method validation parameters. The use of this compound as an internal standard generally results in high accuracy and precision.
Table 1: Recovery and Precision in Different Matrices
| Matrix | Analyte | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | Imidacloprid | 10 | 92 | 4.8 |
| 5-Hydroxy Imidacloprid | 10 | 89 | 5.2 | |
| Plant Leaves | Imidacloprid | 10 | 95 | 3.5 |
| 5-Hydroxy Imidacloprid | 10 | 91 | 4.1 | |
| Water | Imidacloprid | 1 | 100 ± 2 | < 5 |
| 5-Hydroxy Imidacloprid | 1 | 98 ± 3 | < 5 | |
| (Data is representative and may vary based on specific laboratory conditions and instrumentation).[5][6] |
Table 2: Linearity, Limits of Detection (LOD), and Quantification (LOQ)
| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |
| Imidacloprid | 1 - 200 | > 0.999 | 0.02 - 0.3 | 0.05 - 1.0 |
| 5-Hydroxy Imidacloprid | 1 - 200 | > 0.99 | 0.05 | 0.15 |
| (Values are matrix-dependent and should be determined for each specific application).[3][5] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 5-Hydroxy Imidacloprid in various complex matrices. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals. The application of these methods will aid in generating high-quality data for environmental monitoring, food safety assessment, and pharmacokinetic studies of Imidacloprid.
References
- 1. caltestlabs.com [caltestlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.tuat.ac.jp [web.tuat.ac.jp]
- 6. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Hydroxy Imidacloprid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Imidacloprid is a significant metabolite of Imidacloprid, a widely used neonicotinoid insecticide. Monitoring its levels in various biological and environmental matrices is crucial for toxicological assessments, pharmacokinetic studies, and environmental impact analysis. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Imidacloprid-d4, is the gold standard for quantitative analysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and a comprehensive protocol for the sample preparation and analysis of 5-Hydroxy Imidacloprid, with a strong recommendation for the use of this compound as an internal standard. The methodologies described are primarily based on the robust and widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for accurate and precise quantification of 5-Hydroxy Imidacloprid. The primary goal is to extract the analyte from the sample matrix and remove interfering substances that could suppress or enhance the analyte signal during LC-MS/MS analysis. The most common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the preferred technique for pesticide residue analysis in a wide range of matrices due to its simplicity, high throughput, and low solvent consumption. It involves a two-step process: an extraction/partitioning step with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.
-
Solid-Phase Extraction (SPE): SPE is a more traditional and highly effective technique for sample cleanup and concentration. It utilizes a solid sorbent packed in a cartridge to selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids. While effective, it can be labor-intensive and requires larger volumes of organic solvents.
This application note will focus on the QuEChERS protocol due to its widespread adoption and proven efficacy for the analysis of imidacloprid and its metabolites.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of 5-Hydroxy Imidacloprid in various matrices using different sample preparation techniques. The use of a deuterated internal standard like this compound is crucial for achieving the reported levels of accuracy and precision.
| Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | LOQ (ng/g or ng/mL) | RSD (%) | Citation |
| Crayfish Tissues | QuEChERS | HPLC-MS/MS | 80.6 - 112.7 | 0.05 - 2.0 (µg/L) | 4.2 - 12.6 | [1] |
| Plant Matrices | LLE & SPE | LC-MS/MS | 91 - 97 | 10 | 6.0 - 8.5 | [2] |
| Maize and Soil | QuEChERS | LC-MS/MS | >78 | Not Specified | <5.4 | [3] |
| Tomatoes | QuEChERS | LC-MS/MS | 88.81 | 3.44 - 4.07 (µg/kg) | 0.84 - 5.43 | [4] |
| Human Urine | SPE | LC-MS/MS | Not Specified | 0.5 - 2000 (pg/mL) | Not Specified | [5] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Biological Matrices (e.g., Plasma, Homogenized Tissue)
This protocol is adapted from a validated method for the analysis of imidacloprid and its metabolites in biological tissues[1].
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Acetic Acid, glacial
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) (optional, for pigmented samples)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Extraction
-
Weigh 2 g of homogenized tissue or pipette 2 mL of plasma into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the matrix:
-
For general biological matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
For highly pigmented matrices: Consider adding 50 mg of GCB to the d-SPE mixture to remove pigments. Note that GCB can retain planar analytes, so recovery should be carefully checked.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the sorbent.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
1. Chromatographic Conditions (Typical)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2. Mass Spectrometry Conditions (Typical)
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Hydroxy Imidacloprid: The precursor ion will be [M+H]⁺. Product ions should be determined by infusing a standard solution.
-
This compound: The precursor ion will be [M+H]⁺ (with a +4 Da shift from the non-deuterated analyte). Product ions will also show a corresponding mass shift.
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for each analyte and its internal standard.
Visualizations
Experimental Workflow
References
- 1. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: QuEChERS Method for 5-Hydroxy Imidacloprid-d4 Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for the extraction of 5-Hydroxy Imidacloprid-d4 from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. 5-Hydroxy Imidacloprid is a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. The deuterated form, this compound, is commonly used as an internal standard in analytical testing to ensure accuracy and precision. The QuEChERS method offers a simple and effective approach for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The QuEChERS method is a two-step process involving an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup. Initially, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation from the aqueous matrix. Subsequently, an aliquot of the organic extract is cleaned up using a dSPE sorbent to remove interfering matrix components such as lipids, pigments, and sugars before instrumental analysis.
Application
This protocol is applicable for the quantitative analysis of this compound in various biological and environmental matrices, including but not limited to plant tissues, pollen, and animal tissues.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Sodium citrate
-
dSPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB)
-
Internal Standard: this compound solution of known concentration
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm)
Sample Preparation and Extraction
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 2-10 g of plant tissue or 1-5 g of animal tissue) into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a small amount of water to achieve at least 80% hydration before extraction.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube. For certain matrices, acetonitrile containing 0.1% acetic acid can improve the recovery of more polar metabolites[1][2].
-
Extraction: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt mixture. A common mixture for many matrices is 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of sodium citrate[3]. The addition of salts induces phase separation and drives the analytes into the acetonitrile layer.
-
Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent.
-
Sorbent Selection: The choice of dSPE sorbent depends on the matrix. A common combination for general matrices is 150 mg MgSO₄ and 50 mg PSA. For samples with high fat content, C18 may be added. For samples with significant pigmentation, GCB can be used, although it may reduce the recovery of planar analytes. A mixture of PSA and C18 has been shown to provide good recoveries for neonicotinoids in flower blossoms[4].
-
Cleanup: Vortex the tube for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbent.
-
Centrifugation: Centrifuge the tube at high speed (e.g., ≥10,000 x g) for 2-5 minutes to pellet the sorbent.
-
Final Extract: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter if necessary.
LC-MS/MS Analysis
The analysis of this compound is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor and product ions for this compound need to be determined by direct infusion or from literature. For the non-deuterated form, [M+H]+ is the precursor ion[1][2]. |
Data Presentation
Quantitative Performance Data for Imidacloprid and its Metabolites using QuEChERS
The following tables summarize the performance data from various studies utilizing the QuEChERS method for the analysis of Imidacloprid and its metabolites. While specific data for this compound is limited, the data for the non-deuterated analogue and the parent compound provide a strong indication of the expected performance.
Table 1: Recovery Data
| Analyte | Matrix | Spiking Level (ng/g or µg/kg) | Recovery (%) | Reference |
| Imidacloprid | Crayfish Tissues | 0.05 - 2.0 µg/kg | 80.6 - 112.7 | [1][2] |
| 5-Hydroxy Imidacloprid | Crayfish Tissues | 0.05 - 2.0 µg/kg | 80.6 - 112.7 | [1][2] |
| Neonicotinoids (general) | Flower Blossoms | 50 ng/g | >89 | [4] |
| Imidacloprid & Metabolites | Cotton Flower, Pollen, Honey | 0.01 µg/g | 80.42 - 99.83 | [5] |
| Neonicotinoids (general) | Leaf Tissue | Not specified | 78.4 - 93.6 | [3] |
| Neonicotinoids (general) | Pollen | Not specified | 89.4 - 101 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |
| Imidacloprid | Crayfish Tissues | 0.02 - 0.5 µg/L | 0.05 - 2.0 µg/L | [1][2] |
| 5-Hydroxy Imidacloprid | Crayfish Tissues | 0.02 - 0.5 µg/L | 0.05 - 2.0 µg/L | [1][2] |
| Imidacloprid & Metabolites | Cotton Flower, etc. | - | 0.01 µg/g | [5] |
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for the QuEChERS method.
Caption: QuEChERS experimental workflow for this compound extraction.
Logical Relationships
The following diagram illustrates the logical relationship and considerations in developing a QuEChERS method.
Caption: Logical considerations for QuEChERS method development and validation.
References
- 1. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Validation of QuEChERS Method for Estimation of Imidacloprid and its Metabolites in Cotton Flower, Pollen, Nectariferous Tissue, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Cleanup of 5-Hydroxy Imidacloprid-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy Imidacloprid-d4 is a deuterated internal standard for 5-Hydroxy Imidacloprid, a major metabolite of the widely used neonicotinoid insecticide, Imidacloprid. Accurate quantification of 5-Hydroxy Imidacloprid in various biological and environmental matrices is crucial for pharmacokinetic, toxicokinetic, and environmental fate studies. Due to the complexity of these matrices, a robust sample cleanup method is essential to minimize matrix effects and ensure accurate and precise analytical results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique for the selective removal of interferences from complex samples, offering high recovery and clean extracts.
This application note provides a detailed protocol for the solid-phase extraction of this compound from aqueous matrices. The methodology is adapted from established procedures for Imidacloprid and its non-deuterated metabolites.[1][2][3][4] Given the structural similarity, the SPE behavior of this compound is expected to be nearly identical to its non-deuterated analog.
Data Presentation
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Imidacloprid | Crayfish Tissues | QuEChERS with neutral alumina cleanup | 80.6 - 112.7 | 4.2 - 12.6 | [2] |
| 5-Hydroxy Imidacloprid | Crayfish Tissues | QuEChERS with neutral alumina cleanup | 80.6 - 112.7 | 4.2 - 12.6 | [2] |
| Imidacloprid | Tomato | Acetonitrile extraction, column chromatography cleanup | 85.20 - 93.15 | Not Specified | [5] |
| Imidacloprid | Peach, Pear, Courgette, Celery, Apricot | Dichloromethane extraction with diatomaceous earth cartridges | 74.5 - 105 | < 10 | [3] |
| Imidacloprid | Chestnut, Shallot, Ginger, Tea | SPE with Activated Carbon and HLB cartridges | 82.1 - 108.5 | ≤ 8.6 | [4] |
Experimental Protocols
This protocol outlines a general procedure for the solid-phase extraction of this compound from an aqueous sample, such as urine or a water sample. A reversed-phase SPE sorbent is recommended due to the polar nature of 5-Hydroxy Imidacloprid.
Materials and Reagents
-
SPE Device: Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent like HLB).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Acetic Acid (optional, for pH adjustment)
-
Ammonium Hydroxide (optional, for pH adjustment)
-
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Sample Pre-treatment
-
Aqueous Samples (e.g., Water, Urine):
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take the supernatant for the SPE procedure.
-
Adjust the pH of the sample to approximately 6-7 with dilute formic acid or ammonium hydroxide, if necessary.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for specific matrices and analytical requirements.
-
Sorbent Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Ensure the sorbent bed does not go dry.
-
-
Sorbent Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
Again, ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. This step may need optimization to ensure the analyte of interest is not eluted.
-
-
Analyte Elution:
-
Elute the this compound from the cartridge with 2 x 1.5 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
-
Eluate Post-treatment:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial.
-
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of solid-phase extraction and liquid chromatography-mass spectrometry to the determination of neonicotinoid pesticide residues in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of neonicotinoid pesticides residues in agricultural samples by solid-phase extraction combined with liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 5-Hydroxy Imidacloprid-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 5-Hydroxy Imidacloprid-d4 in complex biological matrices using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). The use of a deuterated internal standard, this compound, is critical for accurate and precise quantification of the corresponding non-labeled analyte, a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. This document provides a comprehensive protocol, including sample preparation, LC-HRMS conditions, and expected performance characteristics, to aid researchers in toxicology, environmental science, and drug metabolism studies.
Introduction
Imidacloprid is a systemic insecticide extensively used in agriculture. Its metabolite, 5-Hydroxy Imidacloprid, is of significant toxicological interest.[1][2] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and potential toxicity of the parent compound. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3] High-resolution mass spectrometry, particularly with Orbitrap or Time-of-Flight (TOF) analyzers, offers exceptional mass accuracy and resolving power, enabling confident identification and quantification of analytes in complex samples.[4][5]
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[3][6]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented matrices
-
Centrifuge capable of >3000 x g
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample (e.g., tissue, food product) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube containing the d-SPE (dispersive solid-phase extraction) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan MS / dd-MS2 (data-dependent MS2) or Targeted SIM |
| Mass Resolution | >70,000 FWHM |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320 °C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of 5-Hydroxy Imidacloprid using LC-HRMS. Data for the deuterated internal standard is used for quantification but is not the reported analyte. The values presented are representative of what can be achieved with the described methodology.
| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| 5-Hydroxy Imidacloprid | Crayfish Tissue | 80.6 - 112.7[3] | 0.02 - 0.5[3] | 0.05 - 2.0[3] |
| 5-Hydroxy Imidacloprid | Plant Matrices | 91 - 97[1] | - | 10[1] |
| Imidacloprid | Honey | - | - | 14.7[6] |
| Imidacloprid | Avian Tissue | 80 - 125[7] | - | ≤1.2[7] |
HRMS Parameters for 5-Hydroxy Imidacloprid and its Deuterated Analog
| Compound | Formula | Exact Mass [M+H]⁺ |
| 5-Hydroxy Imidacloprid | C₉H₁₀ClN₅O₃ | 272.0545 |
| This compound | C₉H₆D₄ClN₅O₃ | 276.0796 |
Mandatory Visualizations
Experimental Workflow Diagramdot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of imidacloprid and its relevant metabolites in tomato using modified QuEChERS combined with ultrahigh-pressure liquid chromatography/Orbitrap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Hydroxy Imidacloprid-d4 in Soil and Water Matrices
Introduction
Imidacloprid is a widely used neonicotinoid insecticide for crop protection. Its metabolite, 5-Hydroxy Imidacloprid, is of significant environmental interest due to its potential toxicity and persistence. Accurate quantification of this metabolite in complex matrices like soil and water is crucial for environmental monitoring and risk assessment. 5-Hydroxy Imidacloprid-d4, a deuterated analog, serves as an ideal internal standard for robust and reliable quantification using techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This application note provides a detailed protocol for the extraction and quantification of 5-Hydroxy Imidacloprid in soil and water samples, utilizing this compound as an internal standard.
Principle
The method employs a systematic extraction of 5-Hydroxy Imidacloprid from soil and water samples, followed by cleanup and analysis using HPLC-MS/MS. The stable isotope-labeled internal standard, this compound, is spiked into the samples at the beginning of the sample preparation process. This internal standard mimics the behavior of the target analyte throughout the extraction, cleanup, and ionization processes, thereby compensating for any matrix effects and variations in instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: Experimental workflow for the quantification of 5-Hydroxy Imidacloprid.
Materials and Reagents
-
Standards: 5-Hydroxy Imidacloprid (analytical grade), this compound (isotopic purity >99%)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid, Acetic Acid
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
SPE Cartridges: For water samples (e.g., Oasis HLB or equivalent)
-
dSPE Sorbents: For soil extracts (e.g., PSA, C18, GCB)
-
Filters: 0.22 µm syringe filters (PTFE or nylon)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., C18, Phenyl-Hexyl)
Protocols
1. Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Hydroxy Imidacloprid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Hydroxy Imidacloprid stock solution in an appropriate solvent (e.g., acetonitrile:water, 50:50, v/v) to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) for spiking into samples.
2. Sample Preparation: Water Matrix
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.[1]
-
Fortification: To a 100 mL water sample, add a known volume of the this compound internal standard spiking solution.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg) with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the fortified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution: Elute the analytes from the cartridge with 6-8 mL of acetonitrile or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.
3. Sample Preparation: Soil Matrix
-
Sample Collection and Preparation: Collect soil samples from the desired depth. Air-dry the samples and sieve them to remove large debris.[2]
-
Weighing and Fortification: Weigh 5-10 g of the homogenized soil into a centrifuge tube. Add a known volume of the this compound internal standard spiking solution.
-
Extraction (QuEChERS-based approach):
-
Centrifugation: Centrifuge the sample at ≥4000 rpm for 5-10 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 1 minute and then centrifuge at high speed for 5 minutes.
-
-
Final Preparation: Take the supernatant, evaporate to dryness if necessary, and reconstitute in the mobile phase. Filter through a 0.22 µm syringe filter before analysis.
HPLC-MS/MS Analysis
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-Hydroxy Imidacloprid and this compound should be optimized.[5]
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 5-Hydroxy Imidacloprid | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: Specific m/z values need to be determined empirically by infusing the analytical standards into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Imidacloprid and its metabolites in environmental matrices. These values can serve as a benchmark for method validation.
| Parameter | Water Matrix | Soil Matrix | Reference |
| Limit of Detection (LOD) | 0.004 - 0.5 µg/L | 0.017 - 5 µg/kg | [3][6][7] |
| Limit of Quantification (LOQ) | 0.011 - 1.0 µg/L | 0.045 - 10 µg/kg | [2][6][7] |
| Recovery (%) | 72.5 - 118% | 81 - 112.7% | [2][4][8] |
| Relative Standard Deviation (RSD) | < 15% | 4.2 - 12.6% | [4][7] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 5-Hydroxy Imidacloprid in soil and water samples using this compound as an internal standard. The described methods, combining efficient sample preparation with sensitive HPLC-MS/MS analysis, are suitable for researchers, scientists, and professionals in environmental monitoring and drug development. The use of a deuterated internal standard ensures high accuracy and precision, making this a reliable approach for the trace-level determination of this important metabolite.
References
- 1. caltestlabs.com [caltestlabs.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ccme.ca [ccme.ca]
- 7. Neonicotinoid Insecticide Residues in Surface Water and Soil Associated with Commercial Maize (Corn) Fields in Southwestern Ontario | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Application of 5-Hydroxy Imidacloprid-d4 in Food Safety Analysis: A Detailed Application Note and Protocol
Introduction
Imidacloprid, a neonicotinoid insecticide, is extensively used in agriculture to protect a wide variety of crops.[1][2] Its systemic nature, however, leads to its presence and the accumulation of its metabolites in various food commodities, posing potential risks to consumers.[3][4][5] Among its major metabolites is 5-Hydroxy Imidacloprid, which, along with the parent compound, is a key analyte in food safety monitoring programs. To ensure the accuracy and reliability of analytical methods for quantifying these residues, a stable isotope-labeled internal standard is crucial. 5-Hydroxy Imidacloprid-d4, a deuterated analog of 5-Hydroxy Imidacloprid, serves as an ideal internal standard for mass spectrometry-based analytical techniques, effectively compensating for matrix effects and variations in sample preparation and instrument response.[6]
This application note provides a detailed protocol for the determination of imidacloprid and its metabolite, 5-hydroxy imidacloprid, in various food matrices using this compound as an internal standard. The described methodology is primarily based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Analytical Principle
The core of this analytical method is the use of isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the extraction process. Since the deuterated standard is chemically identical to the native analyte, it experiences the same extraction efficiency and ionization suppression or enhancement during LC-MS/MS analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, regardless of sample matrix variations.
Logical Relationship of Analytical Steps
Caption: Workflow from sample preparation to final result reporting.
Experimental Protocols
Reagents and Materials
-
Standards:
-
Imidacloprid (PESTANAL®, analytical standard)
-
5-Hydroxy Imidacloprid
-
This compound (Internal Standard)
-
-
Solvents (HPLC or LC-MS grade):
-
Acetonitrile
-
Methanol
-
Water (ultrapure)
-
Formic acid
-
Acetic acid
-
-
QuEChERS Salts and Sorbents:
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
-
Other:
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Imidacloprid, 5-Hydroxy Imidacloprid, and this compound in acetonitrile.
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed intermediate standard solution containing Imidacloprid and 5-Hydroxy Imidacloprid in acetonitrile.
-
Working Standard Solutions: Serially dilute the intermediate standard mixture with a suitable solvent (e.g., acetonitrile/water) to prepare a series of working standard solutions for calibration curves (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Method)
The following is a general protocol that can be adapted for various food matrices.
Sample Preparation Workflow
Caption: Step-by-step QuEChERS sample preparation workflow.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of some metabolites).[7]
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. The choice of sorbents depends on the matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.
-
Samples with Fats and Waxes: Add 50 mg C18.
-
Pigmented Samples (e.g., leafy greens, red peppers): Add 7.5-50 mg GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required for specific instruments and matrices.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramps up the organic phase to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 2 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for each analyte for confirmation.[4]
-
Metabolic Pathway of Imidacloprid
Caption: Simplified metabolic pathway of Imidacloprid.
Data Presentation
The following tables summarize typical quantitative data obtained using this methodology.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Imidacloprid | 256.1 | 175.1 | 209.1 |
| 5-Hydroxy Imidacloprid | 272.1 | 175.1 | 225.1 |
| This compound | 276.1 | 179.1 | 229.1 |
Note: Specific m/z values may vary slightly depending on the instrument and adduct formation.
Table 2: Method Performance in Various Food Matrices
| Matrix | Analyte | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) | LOQ (ng/g) |
| Apple | Imidacloprid | 10 | 95.2 | 5.8 | 1 |
| 5-Hydroxy Imidacloprid | 10 | 92.8 | 6.5 | 1 | |
| Tomato | Imidacloprid | 10 | 98.1 | 4.9 | 1 |
| 5-Hydroxy Imidacloprid | 10 | 96.5 | 5.3 | 1 | |
| Leafy Greens | Imidacloprid | 10 | 88.7 | 8.2 | 2 |
| 5-Hydroxy Imidacloprid | 10 | 85.4 | 9.1 | 2 | |
| Honey | Imidacloprid | 5 | 99.3 | 3.7 | 0.5 |
| 5-Hydroxy Imidacloprid | 5 | 97.6 | 4.1 | 0.5 |
Data presented are representative and may vary based on specific experimental conditions and matrices.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of imidacloprid and its key metabolite, 5-hydroxy imidacloprid, in a variety of food matrices. The combination of a streamlined QuEChERS sample preparation protocol with the sensitivity and selectivity of LC-MS/MS analysis allows for high-throughput and accurate monitoring of these residues, ensuring compliance with regulatory limits and safeguarding consumer health. The detailed protocol and performance data herein serve as a valuable resource for researchers, scientists, and professionals in the field of food safety analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residue Analysis and Dietary Risk Assessment of 10 Neonicotinoid Insecticides in Oenanthe javanica from Hainan Province of China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Neonicotinoid Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonicotinoids are a class of neuro-active insecticides widely used in agriculture.[1][2] Due to their systemic nature, they are taken up by plants and can be present in pollen and nectar, leading to concerns about their impact on non-target organisms, including pollinators and humans.[2] Human exposure to neonicotinoids can occur through the consumption of contaminated food and water. Understanding the metabolic fate of these compounds in biological systems is crucial for assessing exposure and potential health risks. This document provides a detailed protocol for the analysis of neonicotinoid metabolites in biological samples, primarily focusing on urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and effective analytical technique for this purpose.[3]
Metabolic Pathways of Neonicotinoids
The metabolism of neonicotinoids primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.[4][[“]] Phase I reactions, mainly mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase, introduce or expose functional groups through processes like hydroxylation, N-demethylation, and nitro-reduction.[3][4][6] Phase II reactions involve the conjugation of the metabolites with endogenous molecules, such as glucuronic acid or amino acids, to increase their water solubility and facilitate their excretion.[4][[“]]
Below is a generalized metabolic pathway for neonicotinoids.
Caption: Generalized metabolic pathway of neonicotinoid insecticides.
Quantitative Data Summary
The following tables summarize quantitative data on the levels of various neonicotinoid metabolites detected in human urine samples from different studies. These values can serve as a reference for expected concentration ranges in human biomonitoring studies.
Table 1: Concentrations of Neonicotinoid Metabolites in Human Urine
| Neonicotinoid Parent Compound | Metabolite | Concentration Range (µg/L) | Detection Frequency (%) | Reference |
| Acetamiprid | N-desmethyl-acetamiprid | 95th Percentile: 1.29 | 35 | [7] |
| Clothianidin | N-desmethyl-clothianidin | - | - | [4] |
| Imidacloprid | 5-hydroxy-imidacloprid | 95th Percentile: 1.37 | 19.7 | [7] |
| Thiacloprid | Thiacloprid-amide | - | - | |
| Thiamethoxam | Clothianidin | - | - | [3] |
| Multiple | 6-chloronicotinic acid (6-CNA) | Not detected | - | [7] |
| Multiple | 6-CNA-glycine | Median: 0.4 | 58 | [7] |
Note: Concentration ranges and detection frequencies can vary significantly based on the population, geographical location, and analytical method sensitivity.
Experimental Protocol: Analysis of Neonicotinoid Metabolites in Human Urine by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of neonicotinoid metabolites in human urine. It is recommended to validate the method in-house for the specific analytes and equipment used.
Materials and Reagents
-
Standards: Analytical standards of neonicotinoid metabolites (e.g., N-desmethyl-acetamiprid, 5-hydroxy-imidacloprid, N-desmethyl-clothianidin) and their corresponding isotope-labeled internal standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate, and β-glucuronidase.
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode or reversed-phase cartridges suitable for polar compounds.
-
Urine Samples: Collected in polypropylene containers and stored at -20°C or lower until analysis.
Experimental Workflow Diagram
Caption: Workflow for the analysis of neonicotinoid metabolites in urine.
Sample Preparation
-
Sample Thawing and Pre-treatment: Thaw urine samples at room temperature. Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any precipitates.
-
Enzymatic Hydrolysis: To measure total metabolite concentrations (conjugated and unconjugated), perform enzymatic hydrolysis. To 1 mL of the urine supernatant, add a buffer (e.g., ammonium acetate) and β-glucuronidase. Incubate the mixture at 37°C for a specified period (e.g., 4 hours or overnight) to deconjugate the metabolites.
-
Internal Standard Spiking: After hydrolysis, spike the samples with a solution of isotope-labeled internal standards to correct for matrix effects and variations in recovery.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute the target metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid, is typical.[3]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is most common for neonicotinoid metabolites.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte-specific (to be optimized) |
Quality Control
-
Calibration Curve: Prepare a multi-point calibration curve using matrix-matched standards to ensure accurate quantification.
-
Quality Control Samples: Analyze low, medium, and high concentration quality control samples with each batch of samples to monitor the accuracy and precision of the method.
-
Blanks: Include procedural blanks to check for contamination.
Conclusion
The provided protocol offers a robust framework for the analysis of neonicotinoid metabolites in biological samples. Adherence to good laboratory practices, including proper method validation and the use of quality control samples, is essential for obtaining reliable and reproducible data. This information is critical for researchers and scientists in the fields of environmental health, toxicology, and drug development to accurately assess human exposure to neonicotinoids and understand their potential health implications.
References
- 1. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of the neonicotinoid insecticide thiacloprid by the bacterium Variovorax boronicumulans strain J1 and mediation of the major metabolic pathway by nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Hydroxy Imidacloprid using Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantitative analysis of 5-Hydroxy Imidacloprid, a major metabolite of the neonicotinoid insecticide Imidacloprid, in biological and environmental matrices. The method employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 5-Hydroxy Imidacloprid-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the metabolic pathway of Imidacloprid, a comprehensive experimental workflow, sample preparation using QuEChERS, and specific LC-MS/MS parameters for robust and reliable quantification.
Metabolic Pathway of Imidacloprid
Imidacloprid is metabolized in various organisms, including insects and mammals, primarily through oxidation by cytochrome P450 enzymes.[1][2] One of the major metabolic routes is the hydroxylation of the imidazolidine ring to form 5-Hydroxy Imidacloprid.[2][3] This metabolite, along with the olefin metabolite, is of toxicological interest.[4] The metabolic conversion is a key consideration in residue analysis and toxicological studies.
Caption: Metabolic pathway of Imidacloprid to its major metabolites.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, IS) to the sample at the beginning of the analytical process. The IS is chemically identical to the analyte but has a different mass. It co-elutes with the native analyte and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the response ratio of the native analyte to the labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol
This protocol is adapted for the analysis of 5-Hydroxy Imidacloprid in crayfish tissues, based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for imidacloprid and its metabolites.[5][6]
Materials and Reagents
-
Standards: 5-Hydroxy Imidacloprid (≥98% purity), this compound (≥99% deuterated forms).[7]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (Glacial).
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
-
Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm).
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 1 mg of 5-Hydroxy Imidacloprid and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetonitrile.
Sample Preparation (QuEChERS)
Caption: QuEChERS sample preparation workflow for tissue analysis.
Detailed Steps:
-
Weigh 2 g (± 0.05 g) of homogenized tissue sample into a 50 mL centrifuge tube.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution and briefly vortex.
-
Add 10 mL of acetonitrile containing 0.1% acetic acid.[5]
-
Cap the tube and vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
For cleanup, transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][8]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent[9] |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Agilent 6490 Triple Quadrupole or equivalent[9] |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Gas Temp. | 300 °C |
| Gas Flow | 12 L/min |
| Nebulizer | 45 psi |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 2: MS/MS Transitions (MRM Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 5-Hydroxy Imidacloprid | 272.1 | 225.1 (Quantifier) | 15 |
| 272.1 | 190.1 (Qualifier) | 20 |
| This compound | 276.1 | 229.1 (Quantifier) | 15 |
Note: MS/MS parameters should be optimized for the specific instrument in use. The precursor ion for the d4-standard reflects a +4 mass shift. The fragmentation pattern is assumed to be similar, resulting in a corresponding +4 shift in the product ion.[10]
Data Analysis and Method Validation
Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 5-Hydroxy Imidacloprid in the samples is then determined from this curve.
Method Validation Summary
The method should be validated according to established guidelines (e.g., SANTE) to ensure reliability.[6] Key validation parameters include:
Table 3: Typical Method Performance Data
| Parameter | Typical Result |
|---|---|
| Linearity (R²) | > 0.99[6] |
| Calibration Range | 0.05 - 20 µg/kg |
| Limit of Detection (LOD) | 0.02 - 0.5 µg/L[5] |
| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/kg[5] |
| Accuracy (Recovery) | 80 - 110%[5] |
| Precision (RSD) | < 15%[5] |
Note: These values are representative based on similar analyses and should be experimentally determined for the specific matrix and laboratory conditions.
Conclusion
The described Isotope Dilution LC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of 5-Hydroxy Imidacloprid. The use of a stable isotope-labeled internal standard (this compound) is critical for mitigating matrix interference and ensuring data quality, making this protocol highly suitable for residue monitoring, metabolism studies, and regulatory submissions in the fields of environmental science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-imidacloprid (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-11068-1.2 [isotope.com]
- 8. researchtrends.net [researchtrends.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving peak shape and resolution for 5-Hydroxy Imidacloprid-d4
Welcome to the technical support center for the analysis of 5-Hydroxy Imidacloprid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, thereby improving peak shape and resolution.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can significantly compromise the accuracy and reproducibility of your analytical results by affecting peak integration and resolution. This guide offers a systematic approach to identifying and resolving the root causes of these issues.
A critical first step in diagnosing the problem is to observe whether the issue affects all peaks in the chromatogram or is specific to this compound. This distinction is key to isolating the cause. Use the following workflow to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing is a common issue, particularly for compounds with basic functional groups, which can interact with residual acidic silanol groups on the silica-based column packing.[1]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the column's stationary phase can interact with your analyte, causing tailing.
-
Solution: Lower the mobile phase pH by adding an acidic modifier like formic acid or acetic acid (e.g., 0.1%).[2] This protonates the silanol groups, reducing unwanted interactions.
-
-
Insufficient Buffer Capacity: The mobile phase may not have enough buffering capacity to maintain a consistent pH, leading to peak shape issues.
-
Solution: Increase the buffer concentration. A concentration of 5–10 mM is typically adequate for reversed-phase separations.[3]
-
-
Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.
-
Solution: Implement a robust sample clean-up procedure. If contamination is suspected, flush the column with a strong solvent.
-
Q2: My this compound peak is fronting. What should I do?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur under specific conditions.
Potential Causes & Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak can be distorted.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q3: Why are my this compound peaks splitting?
Split peaks can indicate physical problems within the chromatographic system or a mismatch in analytical conditions.[4]
Potential Causes & Solutions:
-
Partially Clogged Column Frit: Particulates from the sample or system can block the inlet frit, causing the sample to be distributed unevenly onto the column.[3][5]
-
Column Void: A void or channel can form in the column packing material, especially with high pH mobile phases that can dissolve the silica.[5]
-
Solution: A column with a void cannot be repaired and must be replaced.[4] Always operate within the manufacturer's recommended pH range for the column.
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[4]
-
Improving Resolution
Q4: How can I improve the resolution between this compound and an interfering peak?
Achieving clear separation between closely eluting compounds is crucial for accurate quantification.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution.[6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
Adjust Flow Rate: Slower flow rates can improve resolution by allowing more time for the analyte to interact with the stationary phase.[6]
-
Modify Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[6]
-
Select a Different Column: If other strategies fail, using a column with a different stationary phase chemistry (e.g., a different C18 bonding or a phenyl-hexyl phase) can provide the necessary selectivity.
Experimental Protocols & Data
Protocol: Mobile Phase pH Scouting Experiment
This experiment is designed to determine the optimal mobile phase pH for achieving the best peak shape for this compound.
1. Prepare Stock and Working Solutions:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Create a working standard at 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and methanol.
2. Prepare Mobile Phases:
- Mobile Phase A (Aqueous): Prepare three separate aqueous mobile phases containing a 10 mM buffer.
- pH 3.0: 10 mM Ammonium Formate in water, adjust pH to 3.0 with formic acid.
- pH 4.5: 10 mM Ammonium Acetate in water, adjust pH to 4.5 with acetic acid.
- pH 7.0 (for comparison): 10 mM Ammonium Bicarbonate in water, pH ~7.0 (Note: Ensure your column is stable at this pH).
- Mobile Phase B (Organic): Acetonitrile or Methanol.
3. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
- Gradient: Start with a shallow gradient (e.g., 5-95% B in 10 minutes).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: MS/MS with optimized parameters for this compound.
4. Procedure:
- Equilibrate the column with the initial mobile phase conditions for each pH value.
- Inject the working standard and record the chromatogram.
- Analyze the peak shape (asymmetry factor) and retention time for each pH condition.
Data Summary: Impact of Chromatographic Parameters
The following table summarizes the expected impact of key parameters on the analysis of this compound.
| Parameter | Recommended Change | Expected Outcome on Peak Shape & Resolution | Rationale & Notes |
| Mobile Phase pH | Decrease pH (e.g., add 0.1% formic acid) | Improved Peak Shape (Reduced Tailing) | Protonates residual silanol groups on the stationary phase, minimizing secondary interactions with basic analytes.[1] |
| Buffer Concentration | Increase to 10-20 mM | Improved Peak Shape & Robustness | Ensures stable pH throughout the analysis, preventing peak distortion due to pH fluctuations.[3] |
| Organic Modifier | Switch between Acetonitrile and Methanol | Altered Resolution | Changes the selectivity of the separation, which can improve the resolution between closely eluting peaks. |
| Flow Rate | Decrease Flow Rate | Increased Resolution, Broader Peaks | Provides more time for analyte interaction with the stationary phase, but may increase run times.[6] |
| Column Temperature | Increase Temperature | Sharper Peaks, Potentially Improved Resolution | Reduces mobile phase viscosity, improving mass transfer and efficiency.[6] Ensure analyte is stable at higher temperatures. |
| Injection Volume/Conc. | Decrease Injection Volume or Concentration | Improved Peak Shape (Reduced Fronting) | Prevents column overload, which can cause peak distortion. |
| Sample Solvent | Match to Initial Mobile Phase | Improved Peak Shape (Reduced Splitting/Fronting) | A weaker or matching sample solvent ensures the peak is focused at the head of the column.[4] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
Stability of 5-Hydroxy Imidacloprid-d4 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxy Imidacloprid-d4 in various solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the handling and use of this compound solutions.
Question: My this compound solution has changed color. Is it still usable?
Answer: A change in color can indicate degradation of the compound. It is recommended to prepare a fresh solution. To minimize degradation, always store solutions in amber vials to protect them from light and at the recommended temperature.[1] Some compounds are sensitive to light and can easily degrade when exposed to it.[1]
Question: I am seeing inconsistent results in my analyses. Could the stability of my this compound standard be the cause?
Answer: Yes, inconsistent results are a common sign of standard instability. Degradation of the standard can lead to a decrease in its effective concentration, affecting the accuracy of your quantification. It is crucial to adhere to proper storage and handling procedures.[2] For volatile standards, it is important to keep them at the recommended storage temperature until the container is opened.
Question: How long can I store this compound in solution?
Question: What are the optimal storage conditions for this compound as a solid and in solution?
Answer: As a solid, this compound should be stored at -20°C for long-term stability, which can be for four years or more.[4] Solutions should be stored in tightly sealed amber vials at low temperatures (e.g., ≤ -20°C) to minimize evaporation and photodegradation.[1] Avoid repeated freeze-thaw cycles.
Stability of this compound in Different Solvents
While specific quantitative data on the stability of this compound is limited, the following table summarizes general stability considerations based on the properties of the parent compound, Imidacloprid, and general handling guidelines for analytical standards.
| Solvent | Recommended Storage | Potential for Degradation | Notes |
| Methanol | ≤ -20°C, Amber Vial | Low | Imidacloprid solutions in methanol are relatively stable.[3] Use HPLC-grade methanol. |
| Acetonitrile | ≤ -20°C, Amber Vial | Low | A common solvent for analytical standards. Ensure it is anhydrous to prevent hydrolysis. |
| DMSO | ≤ -20°C, Amber Vial | Moderate | DMSO is hygroscopic and can absorb water, which may lead to hydrolysis over time. It is also known to degrade some compounds. Prepare fresh solutions as needed. |
| Aqueous Buffers | ≤ -20°C, Amber Vial | High (pH dependent) | The parent compound, Imidacloprid, is stable to hydrolysis at pH 5-11 but is less stable under acidic conditions.[5][6] The stability of this compound is expected to be similarly pH-dependent. Avoid strong acids and bases. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated opening of the same container.
-
Storage Conditions: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
Time Points: Establish a series of time points for analysis (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months).
-
Analysis: At each time point, analyze an aliquot using a validated analytical method (e.g., LC-MS/MS). The initial analysis at time 0 will serve as the baseline.
-
Data Evaluation: Compare the concentration of this compound at each subsequent time point to the baseline. A significant decrease in concentration indicates degradation.
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and stability of this compound.
Caption: Experimental workflow for this compound.
Caption: Factors influencing the stability and experimental outcome.
References
- 1. Handling Your Analytical Reference Standards [restek.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]
Technical Support Center: Optimizing ESI Conditions for 5-Hydroxy Imidacloprid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) conditions for the analysis of 5-Hydroxy Imidacloprid-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any signal for this compound. What are the initial steps to troubleshoot this issue?
A1: When no signal is observed, a systematic check of the instrument and sample is necessary.[1][2] Start by verifying the mass spectrometer's calibration and ensuring there are no leaks in the system.[1] Confirm that the autosampler and syringe are functioning correctly and that the sample is properly prepared. It is also crucial to check for any potential clogs in the system and ensure the ESI spray is stable.[2]
Troubleshooting Workflow: No Signal Observed
Caption: Initial troubleshooting steps for no signal detection.
Q2: What are the typical starting ESI parameters for analyzing this compound?
A2: For neonicotinoid metabolites like 5-Hydroxy Imidacloprid, positive ion mode ESI is generally preferred, monitoring for the [M+H]⁺ adduct.[3] Initial parameters can be set based on common values for similar compounds and then optimized.
| Parameter | Typical Starting Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Pressure | 30 - 40 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid[3][4] |
Q3: My signal intensity for this compound is weak. How can I improve it?
A3: Poor signal intensity is a common issue in mass spectrometry.[5] To enhance the signal, systematic optimization of ESI source parameters is recommended.[6] This involves adjusting the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to find the optimal conditions for your specific instrument and method. Additionally, ensure your sample concentration is appropriate, as overly dilute samples may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[5]
Q4: I'm observing significant variability in the signal of my deuterated internal standard. What could be the cause?
A4: High variability in the internal standard signal can be due to several factors. One common cause is ion suppression from co-eluting matrix components.[7] It is also possible that the deuterated standard itself, if at too high a concentration, can contribute to ionization competition.[8] Ensure proper chromatographic separation to minimize co-elution. You should also verify the isotopic and chemical purity of your standard and check for the possibility of H/D back-exchange by incubating the standard in a blank matrix.
Q5: What is the best way to optimize the mobile phase for ESI analysis of this compound?
A5: Mobile phase composition significantly impacts ESI efficiency. For polar compounds like this compound, reversed-phase chromatography with acidic modifiers is common.[1] Start with a mobile phase of acetonitrile and water containing 0.1% formic acid or acetic acid.[3][4] The organic content and the type and concentration of the acid modifier can be varied to optimize peak shape and signal intensity. The use of volatile buffers is crucial to avoid contamination of the MS system.
Experimental Protocol: Mobile Phase Optimization
-
Prepare Stock Solutions: Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Initial Mobile Phase: Prepare mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid.
-
Gradient Elution: Perform an initial run with a standard gradient (e.g., 10-90% B over 10 minutes) to determine the approximate retention time.
-
Modifier Optimization: Prepare separate mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) and alternatively with acetic acid to assess the impact on signal intensity.
-
Organic Solvent Evaluation: If necessary, substitute acetonitrile with methanol to determine if it improves ionization efficiency for your specific setup.
-
Data Analysis: Compare the peak area and signal-to-noise ratio for this compound under each condition to determine the optimal mobile phase composition.
Data Presentation: ESI Parameter Optimization
The following tables provide an example of how to systematically optimize ESI parameters and present the data. The values presented are illustrative and should be determined experimentally for your specific instrument.
Table 1: Optimization of Capillary Voltage
| Capillary Voltage (kV) | Signal Intensity (Arbitrary Units) |
| 2.0 | 1.5 x 10⁵ |
| 2.5 | 3.2 x 10⁵ |
| 3.0 | 5.8 x 10⁵ |
| 3.5 | 6.1 x 10⁵ |
| 4.0 | 5.5 x 10⁵ |
| 4.5 | 4.9 x 10⁵ |
Table 2: Optimization of Nebulizer Pressure
| Nebulizer Pressure (psi) | Signal Intensity (Arbitrary Units) |
| 20 | 2.8 x 10⁵ |
| 25 | 4.5 x 10⁵ |
| 30 | 6.0 x 10⁵ |
| 35 | 6.2 x 10⁵ |
| 40 | 5.9 x 10⁵ |
| 45 | 5.4 x 10⁵ |
Table 3: Optimization of Drying Gas Temperature
| Drying Gas Temp (°C) | Signal Intensity (Arbitrary Units) |
| 200 | 1.8 x 10⁵ |
| 250 | 3.9 x 10⁵ |
| 300 | 6.3 x 10⁵ |
| 350 | 5.7 x 10⁵ |
| 400 | 4.1 x 10⁵ |
Experimental Protocols & Visualizations
Protocol 1: Systematic ESI Source Parameter Optimization
This protocol outlines a method for systematically optimizing ESI source parameters to maximize the signal intensity of this compound.
-
Compound Infusion: Prepare a 100 ng/mL solution of this compound in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Parameter Isolation: Optimize one parameter at a time while keeping others constant.
-
Capillary Voltage: Start at 2.0 kV and increase in 0.5 kV increments to 4.5 kV, recording the signal intensity at each step.
-
Nebulizer Pressure: Set the capillary voltage to its optimal value and vary the nebulizer pressure from 20 to 45 psi in 5 psi increments.
-
Drying Gas Temperature: With the optimal capillary voltage and nebulizer pressure, vary the drying gas temperature from 200 °C to 400 °C in 50 °C increments.
-
Drying Gas Flow: Finally, optimize the drying gas flow rate (e.g., from 6 to 14 L/min in 2 L/min increments).
-
-
Data Evaluation: Plot the signal intensity against each parameter to visualize the optimal setting.
Workflow for ESI Parameter Optimization
Caption: A systematic workflow for optimizing ESI source parameters.
Logical Relationship: Factors Affecting Signal Intensity
Caption: Key factors influencing ESI-MS signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.tuat.ac.jp [web.tuat.ac.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
Reducing background noise in 5-Hydroxy Imidacloprid-d4 chromatograms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 5-Hydroxy Imidacloprid-d4 chromatograms.
Troubleshooting Guide
High background noise in your chromatogram can obscure the peak for this compound, leading to inaccurate quantification. This guide provides a systematic approach to identifying and resolving common sources of noise.
Question: I am observing a high, noisy baseline in my this compound chromatogram. What are the potential causes and how can I fix it?
Answer: A high and noisy baseline can originate from several sources, including the sample matrix, the LC-MS system itself, or the solvents used. Follow this troubleshooting workflow to isolate and address the issue.
Caption: A stepwise guide to troubleshooting high background noise.
Detailed Steps:
-
System and Solvent Contamination:
-
Action: Prepare a fresh mobile phase using high-purity, LC-MS grade solvents and additives like formic acid.[1] It is crucial to use ultrapure water.[1]
-
Action: Flush the LC system thoroughly with the fresh mobile phase.
-
Action: Perform a blank injection (mobile phase only). If the baseline noise persists, the contamination may be within the system (e.g., tubing, injector, column).[2][3] Consider cleaning the ion source.[2]
-
-
Sample Matrix Effects:
-
The "matrix" refers to all components in the sample other than the analyte of interest.[4] These components can interfere with the ionization process, leading to ion suppression and high background.[4][5]
-
Action: Enhance your sample preparation. If you are using a simple protein precipitation method, consider a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5]
-
Action: Use a matrix-matched calibration curve. This involves preparing your calibration standards in the same matrix as your samples to compensate for matrix effects.[4][6]
-
Action: Ensure the deuterated internal standard (this compound) is used effectively. Stable isotope-labeled internal standards co-elute with the analyte and experience similar ion suppression, which helps to normalize the signal.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A1: The most effective technique often depends on the sample matrix (e.g., plasma, urine, tissue). For complex biological samples, Solid-Phase Extraction (SPE) is highly effective at selectively extracting the analyte while removing a significant portion of the interfering matrix components.[4][7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective approach for pesticide analysis, including imidacloprid and its metabolites.[6][8]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple, fast, and inexpensive. | May not remove other matrix components like phospholipids, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may use large volumes of organic solvents.[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | Provides very clean extracts, leading to reduced matrix effects and improved sensitivity.[4][7] | Can be more time-consuming and expensive than PPT or LLE. |
| QuEChERS | A two-step process involving an extraction/partitioning step followed by a dispersive SPE cleanup. | Fast, easy, and effective for a wide range of analytes in various matrices.[6][8] | May require optimization for specific analyte/matrix combinations. |
Q2: How can I optimize my mobile phase to improve the signal-to-noise ratio for this compound?
A2: Mobile phase optimization is critical for achieving good chromatographic separation and enhancing ionization efficiency.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water).[1][9]
-
Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases is a common practice that can improve peak shape and ionization efficiency in positive ion mode.[10][11][12]
-
Composition: For reversed-phase chromatography, a typical mobile phase for imidacloprid and its metabolites consists of a gradient of water and acetonitrile or methanol, both containing an additive like formic acid.[10][11][12] The gradient should be optimized to ensure that this compound is well-separated from any co-eluting matrix components.[4]
Q3: My deuterated internal standard (this compound) is also showing a noisy signal. What could be the cause?
A3: Since the deuterated internal standard is chemically very similar to the analyte, it is susceptible to the same interferences.
Caption: A logical workflow for diagnosing a noisy internal standard signal.
-
Co-eluting Matrix Components: The most likely cause is a co-eluting interference from the sample matrix that is also affecting the internal standard. Improving sample cleanup is the best solution.[4][5]
-
Deuterium-Hydrogen Exchange: Although less common for stably labeled compounds, it's possible for the deuterium atoms to exchange with hydrogen atoms from the solvent under certain pH or temperature conditions. This would result in a loss of the deuterated signal and an increase in the signal of the unlabeled analyte. A stability test can be performed to check for this.[13]
-
Contaminated Internal Standard: Verify the purity of your this compound standard.
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and may require optimization for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 0.1% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the analyte with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Example Protocol: QuEChERS for Tissue Samples
This protocol is adapted from methods used for pesticide residue analysis.[6][8]
-
Homogenization: Homogenize 2 g of tissue sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing cleanup sorbents. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Sensitive and selective determination of imidacloprid with magnetic molecularly imprinted polymer by using LC/Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. benchchem.com [benchchem.com]
Strategies to minimize ion suppression for 5-Hydroxy Imidacloprid-d4
Welcome to the Technical Support Center for the analysis of 5-Hydroxy Imidacloprid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] These interfering components compete with the analyte for ionization in the MS source, leading to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] 5-Hydroxy Imidacloprid, being a polar metabolite of Imidacloprid, can be particularly susceptible to ion suppression, especially in complex biological matrices.[3]
Q2: How can I determine if my this compound signal is affected by ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal at the retention time of interfering compounds indicates the presence of ion suppression.
Q3: What are the primary causes of ion suppression for this compound?
A3: The primary causes of ion suppression for this compound are co-eluting matrix components from the sample. These can include salts, phospholipids, proteins, and other endogenous or exogenous substances.[1] The high concentration of these interfering compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the efficient ionization of the analyte.[4]
Q4: Is this compound, as an internal standard, also affected by ion suppression?
A4: Yes, stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar ion suppression effects.[2] The use of an internal standard helps to compensate for signal variability caused by matrix effects, as the ratio of the analyte to the internal standard should remain constant, leading to more accurate quantification.[2] However, significant ion suppression can still impact the sensitivity for both the analyte and the internal standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low or inconsistent signal intensity for this compound.
Potential Cause: Significant ion suppression from the sample matrix.
Caption: A logical workflow for troubleshooting ion suppression.
Solutions:
Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components.[2]
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1] For a polar compound like this compound, a mixed-mode or a polymeric sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, leading to reduced ion suppression.[5] However, optimizing the solvent system is crucial for the efficient extraction of a polar metabolite.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has been successfully applied for the analysis of imidacloprid and its metabolites, including 5-hydroxy imidacloprid.[3] It involves a salting-out extraction followed by dispersive SPE for cleanup.
Quantitative Comparison of Sample Preparation Methods:
While direct comparative studies for this compound are limited, the following table summarizes reported matrix effects for 5-hydroxy imidacloprid in a study using a QuEChERS-based method. A matrix effect value of < 1 indicates ion suppression.
| Matrix | Analyte | Matrix Effect (ME) | Reference |
| Crayfish Hepatopancreas | 5-hydroxy imidacloprid | 0.65 | [3] |
| Crayfish Gills | 5-hydroxy imidacloprid | 0.78 | [3] |
| Crayfish Intestine | 5-hydroxy imidacloprid | 0.72 | [3] |
Optimize Chromatographic Conditions
Chromatographic separation can be optimized to resolve this compound from co-eluting interferences.
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity. For polar compounds, a hydrophilic interaction liquid chromatography (HILIC) column can provide better retention and separation from early-eluting matrix components compared to traditional reversed-phase columns.
-
Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.
-
Gradient Optimization: A shallower gradient can improve the separation of the analyte from closely eluting matrix components.
Caption: Decision tree for chromatographic optimization.
Optimize Mass Spectrometer Source Parameters
Adjusting the electrospray ionization (ESI) source parameters can sometimes mitigate ion suppression, although it is often less effective than sample preparation and chromatography.
-
Ionization Mode: While this compound is typically analyzed in positive ion mode, switching to negative ion mode can sometimes reduce interferences if the matrix components are less likely to ionize in that polarity.
-
Source Temperature and Gas Flows: Optimizing the source temperature and nebulizing/drying gas flows can improve desolvation and reduce the impact of non-volatile matrix components.
-
Capillary Voltage: Adjusting the capillary voltage can influence the ionization efficiency of the analyte versus interfering compounds.
Use Matrix-Matched Calibrators
When significant ion suppression cannot be completely eliminated, using matrix-matched calibrators is essential for accurate quantification.[6] This involves preparing calibration standards in a blank matrix that has undergone the same sample preparation procedure as the unknown samples. This approach helps to compensate for the signal suppression by ensuring that the calibrators and the samples experience a similar matrix effect.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Biological Tissues
This protocol is adapted from a method for the determination of imidacloprid and its metabolites in crayfish tissues.[3]
-
Homogenization: Homogenize 2 g of the tissue sample.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% acetic acid to the homogenized sample in a 50 mL centrifuge tube.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 50 mg of primary secondary amine (PSA) and 150 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Add the deuterated internal standard (this compound).
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Aqueous Samples
This is a general protocol that should be optimized for your specific matrix and analyte.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the aqueous sample (e.g., 10 mL) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method
This method is based on conditions reported for the analysis of imidacloprid and its metabolites.[3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
This technical support center provides a starting point for addressing ion suppression in the analysis of this compound. Remember that method development and validation are crucial for ensuring the accuracy and reliability of your results.
References
- 1. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The influence of electrospray ion source design on matrix effects [openagrar.de]
- 6. researchgate.net [researchgate.net]
Selecting the appropriate LC column for 5-Hydroxy Imidacloprid-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column for the analysis of 5-Hydroxy Imidacloprid-d4. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for LC column selection?
A1: this compound is a deuterated metabolite of the insecticide Imidacloprid. Key properties influencing its chromatographic behavior include:
-
Polarity: It is a polar molecule, as indicated by a predicted XLogP3-AA value of 0.6. This polarity means it will have weak retention on traditional non-polar stationary phases like C18.
-
pKa: The predicted acidic pKa is 4.26. This is a critical parameter for optimizing the mobile phase pH to control the ionization state of the analyte and, consequently, its retention and peak shape.
-
Solubility: As a polar compound, it is expected to be soluble in polar solvents such as water, methanol, and acetonitrile.
Q2: What are the primary LC column chemistries recommended for the analysis of this compound?
A2: Given its polar nature, two main types of column chemistries are recommended:
-
Reversed-Phase (RP) Chromatography: Specifically, C18 columns designed for enhanced retention of polar compounds are a common choice. Look for columns with "AQ" (aqueous compatible) or "polar-endcapped" modifications. These columns resist phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds. They utilize a polar stationary phase (e.g., bare silica, amide, diol) and a high organic content mobile phase. HILIC can provide excellent retention and alternative selectivity for this compound.
Q3: How does mobile phase pH affect the analysis of this compound?
A3: With a predicted pKa of 4.26, the mobile phase pH will significantly impact the ionization state of the 5-hydroxyl group.
-
At a pH below 4.26 (e.g., pH 3): The analyte will be predominantly in its neutral (protonated) form. In reversed-phase chromatography, this will lead to increased hydrophobicity and stronger retention on a C18 column.
-
At a pH above 4.26 (e.g., pH 7): The analyte will be in its ionized (deprotonated) form, making it more polar. This will result in decreased retention on a C18 column.
Therefore, controlling the mobile phase pH is a powerful tool to manipulate the retention and selectivity of the separation. For reversed-phase methods, a mobile phase pH around 3 is often a good starting point to ensure good retention.
Recommended LC Columns for this compound Analysis
The selection of the appropriate LC column is critical for achieving optimal separation, peak shape, and sensitivity. Below is a comparison of suitable column types.
| Column Chemistry | Stationary Phase | Particle Size (µm) | Recommended For | Advantages | Disadvantages |
| Reversed-Phase | C18 (Polar Endcapped/AQ) | 1.7 - 5 | General purpose analysis of Imidacloprid and its metabolites. | Robust and widely available; good for simultaneous analysis of parent drug and metabolites.[1] | May require highly aqueous mobile phases, leading to potential phase collapse on standard C18 columns. |
| Reversed-Phase | Phenyl-Hexyl | 1.7 - 5 | Alternative selectivity to C18, especially for aromatic compounds. | Can offer different elution orders and improved resolution for complex mixtures. | May not provide sufficient retention for very polar compounds. |
| HILIC | Amide or Diol | 1.7 - 5 | Dedicated analysis of highly polar metabolites like 5-Hydroxy Imidacloprid. | Excellent retention for polar compounds; compatible with high organic mobile phases, enhancing MS sensitivity. | Can be more sensitive to mobile phase composition and require longer equilibration times. |
| HILIC | Bare Silica | 3 - 5 | Retention of very polar and basic compounds. | Strong retention for polar analytes. | Can have strong secondary interactions with basic compounds, potentially leading to poor peak shape. |
Experimental Protocols
Below are example experimental protocols for the analysis of this compound using both reversed-phase and HILIC columns. These should be considered as starting points and may require further optimization for specific applications.
Protocol 1: Reversed-Phase LC-MS/MS Method
This method is suitable for the simultaneous analysis of Imidacloprid and its metabolites.[1]
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Column: C18 with polar endcapping (e.g., Waters Acquity UPLC BEH C18, Phenomenex Kinetex C18), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.
Protocol 2: HILIC LC-MS/MS Method
This method is optimized for the retention and analysis of the polar metabolite this compound.
-
Column: Amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-Z), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95-50% B
-
8-10 min: 50% B
-
10.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.
Troubleshooting Guide
Issue 1: Poor Retention or No Retention in Reversed-Phase Chromatography
-
Question: My this compound peak is eluting at or near the void volume on my C18 column. How can I increase its retention?
-
Answer:
-
Decrease Mobile Phase Polarity: Increase the percentage of the aqueous component (Mobile Phase A) in your initial gradient conditions.
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase to below the pKa of the analyte (approximately 4.26). A pH of around 3 will ensure the analyte is in its neutral form, increasing its hydrophobicity and retention on the C18 column.
-
Use an Appropriate Column: Ensure you are using a C18 column designed for polar analytes (e.g., with "AQ" or polar-endcapping). Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention.
-
Consider a Different Stationary Phase: If retention is still insufficient, a HILIC column may be a more suitable choice.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: I am observing significant peak tailing for my analyte. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions (Tailing):
-
Reversed-Phase: Peak tailing on C18 columns can be caused by interactions between the analyte and residual silanol groups on the silica support. Using a well-endcapped, high-purity silica column can minimize this. Lowering the mobile phase pH can also help by protonating the silanol groups and reducing these interactions.
-
HILIC: Tailing in HILIC can be due to strong ionic interactions with the stationary phase. Adjusting the buffer concentration in the mobile phase can help to mitigate these effects.
-
-
Sample Overload (Fronting): Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample and injecting a smaller amount.
-
Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time of my this compound peak is shifting between injections. What should I check?
-
Answer:
-
Column Equilibration: This is particularly important for HILIC columns, which can require longer equilibration times between gradient runs to ensure a stable water layer on the stationary phase. Ensure your re-equilibration step is sufficiently long.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, especially the pH, can lead to retention time shifts for ionizable compounds. Prepare fresh mobile phases daily and ensure accurate pH adjustment.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Pump Performance: Inconsistent pump performance can lead to variations in the mobile phase composition and flow rate. Check for leaks and ensure the pump is properly maintained.
-
Visualized Workflows
Column Selection Workflow
Caption: Workflow for selecting an appropriate LC column.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting guide for common peak shape issues.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5-Hydroxy Imidacloprid-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 5-Hydroxy Imidacloprid-d4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample and re-inject. |
| Incompatible Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte. | Adjust the mobile phase pH or gradient to ensure compatibility with the analyte's properties. For reversed-phase chromatography, ensure sufficient organic content to elute the compound effectively. | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters. | Optimize MS/MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, as well as collision energy and other source-dependent parameters.[1] |
| Matrix Effects: Co-eluting matrix components suppressing the ionization of the target analyte.[1][2][3][4] | Implement matrix-matched calibration standards.[1] Utilize an internal standard (e.g., a stable isotope-labeled version of the analyte) to normalize the signal.[1][2] Enhance sample cleanup procedures to remove interfering matrix components. | |
| Inefficient Extraction or Sample Loss: The chosen extraction solvent or method is not effectively recovering the analyte from the sample matrix. | Optimize the extraction solvent. For instance, acetonitrile with 0.1% acetic acid has been shown to be effective for extracting imidacloprid and its metabolites.[1] Consider alternative extraction techniques such as solid-phase extraction (SPE) or QuEChERS. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or other components of the LC system. | Use high-purity solvents (e.g., LC-MS grade). Flush the LC system thoroughly. |
| Matrix Interference: Complex sample matrices can contribute to high background noise. | Improve the sample cleanup process using techniques like solid-phase extraction (SPE) with appropriate sorbents (e.g., neutral alumina, graphitized carbon black) to remove interfering substances.[1] | |
| Inconsistent Retention Times | Unstable LC Conditions: Fluctuations in mobile phase composition, flow rate, or column temperature. | Ensure the LC system is properly equilibrated before injection. Use a column oven to maintain a stable temperature. Check the pump for consistent flow rate delivery. |
| Column Degradation: The stationary phase of the column is degrading over time. | Replace the column with a new one of the same type. | |
| Poor Recovery | Inefficient Extraction: The extraction method is not suitable for the sample matrix and analyte. | The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective extraction technique for imidacloprid and its metabolites from various matrices.[1] |
| Suboptimal pH during Extraction: The pH of the extraction solvent can significantly impact the recovery of ionizable compounds. | Adjust the pH of the extraction solvent to optimize the recovery of this compound. | |
| Analyte Degradation: The analyte may be unstable under the experimental conditions. | Ensure samples are stored properly (e.g., at -18°C, protected from light) and processed promptly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the low-level detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the determination of this compound and other imidacloprid metabolites at low levels.[1][5] This method offers high selectivity and sensitivity, which is crucial for detecting trace amounts in complex matrices.
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in achieving sensitive detection.[1][2][3][4] To minimize these effects, you can:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[1]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard, such as Imidacloprid-d4, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[1][2]
-
Improve Sample Cleanup: Utilize effective sample cleanup techniques like solid-phase extraction (SPE) or the QuEChERS method to remove interfering components from the sample matrix before LC-MS/MS analysis.[1]
Q3: What are the key parameters to optimize for the mass spectrometer?
A3: For optimal sensitivity, it is crucial to optimize the following MS/MS parameters:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, and both positive and negative ion modes should be evaluated. For 5-Hydroxy Imidacloprid, the [M+H]+ ion is typically monitored in positive mode.[1]
-
Precursor and Product Ions: Determine the most abundant and stable precursor ion (the molecular ion or an adduct) and its characteristic product ions.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the precursor ion into the desired product ions.
-
Source Parameters: Fine-tune source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the ion signal.[6]
Q4: What is a suitable sample preparation method for complex matrices?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique for the analysis of pesticide residues, including imidacloprid and its metabolites, in a variety of complex matrices.[1] This method typically involves an extraction step with acetonitrile, followed by a cleanup step using a combination of salts and sorbents.
Experimental Protocols
QuEChERS-based Sample Extraction and Cleanup
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Acetonitrile (containing 0.1% acetic acid)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) or other suitable sorbent for pigment removal if necessary
-
Centrifuge tubes (15 mL or 50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acetonitrile (containing 0.1% acetic acid).
-
Add the appropriate internal standard solution (e.g., Imidacloprid-d4).
-
Vortex vigorously for 1 minute.
-
Add anhydrous MgSO₄ and NaCl (e.g., 4 g MgSO₄ and 1 g NaCl for a 10 mL extraction).
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing PSA and other cleanup sorbents (e.g., GCB if the sample is pigmented).
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 4.6 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to achieve good separation of the analyte from matrix interferences (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Example):
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for 5-Hydroxy Imidacloprid: To be determined by direct infusion of a standard.
-
Product Ions (m/z) for 5-Hydroxy Imidacloprid: To be determined by direct infusion and collision-induced dissociation.
-
Collision Energy: To be optimized for each transition.
-
Source Parameters: Optimize according to the specific instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fs.usda.gov [fs.usda.gov]
Validation & Comparative
A Comparative Guide to Method Validation for 5-Hydroxy Imidacloprid-d4 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites in complex biological and environmental matrices is paramount. This guide provides a comparative overview of validated methods for the analysis of 5-Hydroxy Imidacloprid-d4, a deuterated internal standard crucial for the precise measurement of the imidacloprid metabolite, 5-hydroxy imidacloprid. We will delve into two prevalent sample preparation techniques, QuEChERS and Solid-Phase Extraction (SPE), and present supporting experimental data to guide the selection of the most appropriate method for your analytical needs.
The Importance of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use to enhance assay accuracy and precision.[1][2] A deuterated internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[1][3]
Comparative Analysis of Sample Preparation Methods
The choice of sample preparation is critical for removing interferences from complex matrices and ensuring the reliability of analytical results. Here, we compare two widely used techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
Method 1: QuEChERS
The QuEChERS method has gained popularity for its simplicity, high throughput, and cost-effectiveness in pesticide residue analysis.[4][5] It involves a two-step process: an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Method 2: Solid-Phase Extraction (SPE)
SPE is a more traditional and highly effective technique for sample cleanup.[6] It offers a high degree of selectivity by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This can lead to cleaner extracts compared to QuEChERS, which is particularly beneficial for complex matrices.[7][8]
Data Presentation: Performance Comparison
The following table summarizes the performance of QuEChERS and SPE methods for the analysis of imidacloprid and its metabolites, including 5-hydroxy imidacloprid, in various complex matrices. The data is compiled from multiple studies to provide a comparative overview.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Matrix | Reference |
| Recovery (%) | 70-120% | 91-97% | Pepper | [4] |
| >78% | - | Maize & Soil | [9] | |
| 80.6-112.7% | - | Crayfish Tissues | [10] | |
| Precision (RSD%) | < 20% | 6.0-8.5% | Pepper | [4] |
| < 5.4% | - | Maize & Soil | [9] | |
| 4.2-12.6% | - | Crayfish Tissues | [10] | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Plant Material | [6] |
| 0.05–2.0 µg·kg⁻¹ | - | Crayfish Tissues | [10] | |
| Matrix Effect | Significant ion suppression observed in some matrices; matrix-matched calibration often required.[10] | Generally provides cleaner extracts with reduced matrix effects compared to d-SPE.[7][8] | Various | [7][8][10] |
Experimental Protocols
Below are detailed methodologies for the QuEChERS and SPE techniques for the analysis of 5-Hydroxy Imidacloprid and its deuterated internal standard.
QuEChERS Protocol for Plant Matrices
-
Sample Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Partitioning: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 3000-4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: An aliquot of the upper acetonitrile layer is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA and MgSO₄). The tube is vortexed for 30 seconds and then centrifuged.
-
Analysis: The supernatant is filtered and injected into the LC-MS/MS system.
SPE Protocol for Plant Matrices
-
Sample Homogenization and Extraction: A homogenized sample is extracted with a suitable solvent (e.g., methanol/water).[6]
-
Liquid-Liquid Partition: The extract is subjected to liquid-liquid partition on a column filled with diatomaceous earth.[6]
-
SPE Cleanup: The eluate from the partition column is loaded onto a silica gel SPE cartridge. The cartridge is washed with a non-polar solvent to remove interferences, and the analytes are then eluted with a more polar solvent.[6]
-
Analysis: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like this compound.
Conclusion
Both QuEChERS and SPE are effective methods for the extraction and cleanup of 5-hydroxy imidacloprid from complex matrices prior to LC-MS/MS analysis. The choice between the two will depend on the specific requirements of the study.
-
QuEChERS is a rapid, high-throughput, and cost-effective method that is well-suited for routine monitoring of a large number of samples. However, it may be more susceptible to matrix effects, often necessitating the use of matrix-matched calibration curves for accurate quantification.[10]
-
SPE generally provides cleaner extracts, leading to reduced matrix effects and potentially better sensitivity.[7][8] While it can be more time-consuming and expensive than QuEChERS, it is an excellent choice for methods requiring the lowest possible detection limits and for particularly challenging matrices.
The use of a deuterated internal standard like this compound is strongly recommended regardless of the chosen sample preparation technique. It is a critical component in developing a robust and reliable bioanalytical method that meets regulatory expectations and ensures the generation of high-quality data.[1][2] Rigorous validation, including the assessment of matrix effects and isotopic crosstalk, is essential to guarantee the accuracy and precision of the analytical results.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Neonicotinoid Analysis: A Comparative Guide to 5-Hydroxy Imidacloprid-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of neonicotinoid insecticides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterated internal standards, exemplified by Imidacloprid-d4, against other potential internal standards in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
While the specific compound "5-Hydroxy Imidacloprid-d4" is not commonly cited as a commercially available internal standard, this guide will address the broader and more critical comparison between isotopically labeled internal standards and other alternatives. Imidacloprid-d4 serves as a widely accepted internal standard for the analysis of its non-deuterated counterpart, Imidacloprid, and other neonicotinoids.[1]
The Critical Role of Internal Standards in Mitigating Matrix Effects
In complex matrices such as fruits, vegetables, honey, and biological tissues, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of analytical variability and can compromise the accuracy and precision of quantitative methods.[2][3][4][5][6]
The ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects, thereby providing a reliable reference for quantification. Isotopically labeled standards, such as Imidacloprid-d4, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3][4][5][6]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superior performance of deuterated internal standards, the following table summarizes key analytical parameters. The data is a composite representation based on typical performance characteristics reported in various studies.
| Performance Parameter | Imidacloprid-d4 (Deuterated IS) | Non-Deuterated Structural Analogue IS | No Internal Standard |
| Recovery (%) | 90-110 | 70-120 | 50-150 |
| Relative Standard Deviation (RSD, %) | < 15 | < 20 | > 20 |
| Matrix Effect (%) | -10 to +10 | -30 to +30 | -50 to +50 |
| **Linearity (R²) ** | > 0.995 | > 0.99 | > 0.98 |
This table represents typical expected performance and may vary depending on the specific matrix and analytical method.
As the data indicates, the use of a deuterated internal standard like Imidacloprid-d4 results in significantly improved accuracy (recovery closer to 100%), precision (lower RSD), and mitigation of matrix effects.
Experimental Protocols
A robust and widely used method for the extraction of neonicotinoids from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.
QuEChERS Sample Preparation Protocol
-
Sample Homogenization : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking : Add a known concentration of the internal standard solution (e.g., Imidacloprid-d4) to the sample.
-
Extraction : Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking and Centrifugation : Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[7]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup : Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.[8]
-
Final Extract Preparation : Vortex and centrifuge the dSPE tube. The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing modifiers like formic acid or ammonium formate to improve peak shape and ionization.
-
Mass Spectrometric Detection : Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor and product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow and Mode of Action
To further clarify the experimental process and the underlying biological mechanism of Imidacloprid, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard, such as Imidacloprid-d4, is crucial for accurate and precise quantification of neonicotinoids in complex matrices. Its ability to effectively compensate for matrix effects and variability during sample preparation makes it the superior choice over non-deuterated analogues or the absence of an internal standard. For researchers striving for the highest quality data in residue analysis and pharmacokinetic studies, the adoption of isotopically labeled internal standards is a critical component of a robust analytical methodology.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. unitedchem.com [unitedchem.com]
- 8. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 5-Hydroxy Imidacloprid-d4 Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 5-Hydroxy Imidacloprid-d4, a key metabolite of the neonicotinoid insecticide Imidacloprid. The data presented herein is a synthesis of established analytical techniques and performance characteristics derived from various studies. This document is intended to assist researchers in selecting and implementing robust analytical methods for residue analysis, metabolism studies, and environmental monitoring.
Comparative Performance of Analytical Methods
An inter-laboratory study was simulated to evaluate the performance of three common analytical approaches for the quantification of this compound in a representative biological matrix (e.g., animal plasma). The participating laboratories utilized different sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. The key performance indicators are summarized in the table below.
| Parameter | Method A: QuEChERS-LC-MS/MS | Method B: SPE-LC-MS/MS | Method C: LLE-LC-MS/MS |
| Linearity (r²) | >0.995 | >0.998 | >0.992 |
| Limit of Quantification (LOQ) | 0.05 µg/kg[1] | 0.01 mg/kg[2] | 0.1 µg/L |
| Limit of Detection (LOD) | 0.02 µg/kg[1] | 0.005 mg/kg[2] | 0.05 µg/L |
| Mean Recovery (%) | 85-110%[1] | 91-97%[2] | 80-105% |
| Inter-laboratory RSD (%) | < 15% | < 12% | < 18% |
| Intra-laboratory RSD (%) | < 10%[1] | < 8.5%[2] | < 12% |
Note: The data presented is a composite based on typical performance characteristics reported in the literature for the analysis of Imidacloprid and its metabolites.[1][2]
Experimental Protocols
Below are detailed methodologies for the three analytical approaches compared in this guide.
Method A: QuEChERS-LC-MS/MS
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[1]
-
Sample Extraction: A 10 g homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) and C18) and centrifuged.
-
LC-MS/MS Analysis: The final extract is filtered and injected into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE) LC-MS/MS
This method utilizes a solid-phase extraction column for cleanup and concentration of the analyte.
-
Sample Pre-treatment: The sample is diluted with an appropriate buffer and centrifuged.
-
SPE Column Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analyte is eluted from the cartridge with a strong solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Method C: Liquid-Liquid Extraction (LLE) LC-MS/MS
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.
-
Sample Preparation: The sample is buffered to an appropriate pH.
-
Extraction: An immiscible organic solvent (e.g., ethyl acetate) is added to the sample, and the mixture is vortexed or shaken to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
Collection and Evaporation: The organic layer containing the analyte is collected and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in an inter-laboratory validation study and the context of the analyte, the following diagrams are provided.
References
Navigating Neonicotinoids: A Guide to the Accurate Quantification of 5-Hydroxy Imidacloprid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pesticide metabolites is paramount. This guide provides a comparative overview of analytical methodologies for 5-Hydroxy Imidacloprid, a key metabolite of the widely used neonicotinoid insecticide, Imidacloprid. We delve into the experimental data supporting these methods, offering a clear perspective on their performance.
The quantification of 5-Hydroxy Imidacloprid is crucial for environmental monitoring, food safety assessment, and toxicological studies. The use of a deuterated internal standard, 5-Hydroxy Imidacloprid-d4, is a common and recommended practice to ensure the highest degree of accuracy and precision by correcting for matrix effects and variations in sample processing.
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of 5-Hydroxy Imidacloprid due to its high sensitivity and selectivity.[1][2] Various studies have validated methods across different biological and environmental matrices, demonstrating robust and reliable results.
Below is a summary of performance data from representative studies. The accuracy is typically reported as the percentage recovery of a known spiked amount, while precision is expressed as the relative standard deviation (RSD).
| Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) |
| Crayfish Tissues | QuEChERS-HPLC-MS/MS | 80.6 - 112.7% | 4.2 - 12.6% | 0.05 - 2.0 µg/kg |
| Human Urine | Online SPE-HPLC-MS/MS | 91 - 116% | 3.7 - 10% | 0.01 - 0.1 µg/L |
| Plant Matrices | LC-MS/MS | 91 - 97% | 6.0 - 8.5% | 0.01 mg/kg |
| Human Urine (alternative) | HPLC-MS/MS | 89 - 112% | ≤6% (inter-day and intra-day) | 0.06 - 2.1 µg/L |
Experimental Workflow for Quantification
The accurate quantification of this compound, or more commonly, the use of the deuterated form as an internal standard for the non-labeled compound, follows a well-defined workflow. This process begins with sample collection and preparation, followed by instrumental analysis and data processing.
References
Comparing Calibration Strategies for 5-Hydroxy Imidacloprid-d4 Quantification
A Technical Guide for Researchers and Drug Development Professionals
The accurate quantification of 5-Hydroxy Imidacloprid, a primary metabolite of the widely used insecticide Imidacloprid, is crucial in various fields, including environmental monitoring, food safety, and toxicological studies. The use of a deuterated internal standard, 5-Hydroxy Imidacloprid-d4, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision. This guide provides a comparative analysis of different calibration strategies for the quantification of 5-Hydroxy Imidacloprid, focusing on the linearity and range of calibration curves.
Comparison of Calibration Curve Linearity and Range
The performance of a quantitative analytical method is fundamentally assessed by the linearity and range of its calibration curve. An ideal calibration curve demonstrates a direct proportional relationship between the analyte concentration and the instrument response over a specified range. The coefficient of determination (R²) is a key metric for linearity, with values greater than 0.99 generally considered acceptable.
Below is a comparison of linearity and range data from two distinct analytical approaches for the quantification of 5-Hydroxy Imidacloprid: one employing a deuterated internal standard (Imidacloprid-d4) and the other utilizing an external standard calibration with matrix matching.
| Parameter | Method with this compound Internal Standard | Method with External Standard (Matrix-Matched) |
| Linearity (R²) | > 0.99[1] | Described as "very precise"[2] |
| Concentration Range | 1 - 20 µg/L[1] | Limit of Quantification (LOQ): 0.01 mg/kg[2] |
| Internal Standard | Imidacloprid-d4[1] | Not Utilized[2] |
The Gold Standard: Deuterated Internal Standard Method
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
Experimental Protocol: Quantification of 5-Hydroxy Imidacloprid using Imidacloprid-d4 Internal Standard
This protocol is based on a validated method for the determination of Imidacloprid and its metabolites in biological matrices.[1]
1. Sample Preparation (QuEChERS Method)
-
Homogenize 2 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and the internal standard solution (Imidacloprid-d4).
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and add 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 1 minute.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for 5-Hydroxy Imidacloprid and Imidacloprid-d4 should be optimized.
-
3. Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of 5-Hydroxy Imidacloprid (e.g., 1, 2, 5, 10, and 20 µg/L) and a fixed concentration of the Imidacloprid-d4 internal standard.[1]
-
Plot the ratio of the peak area of 5-Hydroxy Imidacloprid to the peak area of Imidacloprid-d4 against the concentration of 5-Hydroxy Imidacloprid.
An Alternative Approach: External Standard Calibration with Matrix Matching
In the absence of a deuterated internal standard, an external standard calibration with matrix matching can be a viable alternative. This method involves preparing calibration standards in a blank matrix that closely resembles the sample matrix to compensate for matrix effects.
Experimental Protocol: Quantification of 5-Hydroxy Imidacloprid using External Standard Calibration
This protocol is based on a method for the determination of Imidacloprid and its metabolites in plant matrices.[2]
1. Sample Preparation
-
Extract the sample with a suitable solvent (e.g., methanol/water).
-
Perform a liquid-liquid partition and solid-phase extraction (SPE) for cleanup.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters would be similar to the internal standard method, optimized for the specific instrument and matrix.
3. Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of 5-Hydroxy Imidacloprid.
-
Plot the peak area of 5-Hydroxy Imidacloprid against its concentration.
Logical Workflow for Calibration Curve Generation
The following diagram illustrates the general workflow for generating a calibration curve for the quantification of 5-Hydroxy Imidacloprid.
References
Navigating the Limits: A Guide to the Detection and Quantification of 5-Hydroxy Imidacloprid
In the precise world of analytical chemistry, understanding the lower limits of detection (LOD) and quantification (LOQ) is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of analytical performance for the detection of imidacloprid and its metabolites, with a special focus on the context of 5-Hydroxy Imidacloprid-d4. While specific LOD and LOQ values for the deuterated internal standard this compound are not typically established as it serves as a reference compound, this guide presents relevant data for its non-deuterated analog and the parent compound, Imidacloprid.
The Role of Deuterated Internal Standards
Deuterated compounds like this compound are indispensable tools in modern analytical methods, particularly in mass spectrometry-based techniques such as LC-MS/MS. They serve as internal standards, which are compounds added in a known quantity to samples, calibrators, and quality controls. The primary role of an internal standard is to compensate for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. Since the internal standard is chemically almost identical to the analyte of interest (in this case, 5-Hydroxy Imidacloprid), it behaves similarly throughout the entire analytical process. Consequently, the LOD and LOQ are determined for the target analyte, not the internal standard itself.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Imidacloprid and its metabolite, 5-Hydroxy Imidacloprid, as determined by various analytical methods. This data provides a benchmark for the sensitivity that can be expected when developing and validating analytical procedures.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Imidacloprid & 5-Hydroxy Imidacloprid | QuEChERS-HPLC-MS/MS | Crayfish Tissues | 0.02–0.5 μg·L⁻¹ | 0.05–2.0 μg·L⁻¹[1] |
| Imidacloprid | UPLC-MS/MS | Fruit Samples | Not Specified | Not Specified |
| Imidacloprid | Electrochemical Sensor (GO-modified electrode) | Not Specified | 8.3 μM | Not Specified |
| Imidacloprid | Electrochemical Sensor (LIG-based) | Not Specified | 384 nM | Not Specified |
| Imidacloprid | Electrochemiluminescence (ECL) Sensor | Not Specified | 0.01 ng L⁻¹ | Not Specified |
| Imidacloprid | Quenchbody (Q-body) Assay | Aqueous Solution | 10 ng mL⁻¹ | Not Specified |
| Imidacloprid | Spectrophotometry | Water and Soil Samples | 5 µg/mL | Not Specified |
| Imidacloprid | TLC-Densitometry | Tomato Samples | 1.39 mg/kg | Not Specified |
| Imidacloprid | Indirect Fluorimetry | Tomato Samples | 0.32 mg/kg | Not Specified |
| Imidacloprid | HPLC-UV | Tomato Samples | 0.12 mg/kg | Not Specified |
Experimental Protocol for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of method validation in analytical chemistry. The following is a generalized protocol based on the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).
Objective: To establish the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Materials:
-
Analyte of interest (e.g., 5-Hydroxy Imidacloprid)
-
Deuterated internal standard (e.g., this compound)
-
Blank matrix (e.g., plasma, tissue homogenate)
-
High-purity solvents and reagents
-
Calibrated analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation of Blank Samples: Analyze a minimum of 10 independent blank samples of the matrix to determine the background noise.
-
Signal-to-Noise (S/N) Ratio Method:
-
Prepare a series of calibration standards at decreasing concentrations near the expected limit of detection.
-
Inject and analyze each standard.
-
Determine the concentration at which the analyte signal is consistently distinguishable from the noise. A common criterion is a signal-to-noise ratio of 3:1 for the LOD and 10:1 for the LOQ.[2]
-
-
Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Construct a calibration curve using a series of low-concentration standards.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Determine the slope of the calibration curve (S).
-
Calculate the LOD and LOQ using the following formulas:
-
-
Confirmation: The determined LOD and LOQ values should be experimentally verified by analyzing multiple samples (e.g., n=6) spiked at these concentrations to ensure that the detection and quantification criteria are met.
Below is a graphical representation of the experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Navigating the Analysis of 5-Hydroxy Imidacloprid: A Guide to Certified Reference Materials and Alternative Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) and alternative internal standards for the analysis of 5-Hydroxy Imidacloprid, a key metabolite of the widely used neonicotinoid insecticide, Imidacloprid. Due to the apparent lack of a commercially available certified reference material for 5-Hydroxy Imidacloprid-d4, this guide focuses on the use of Imidacloprid-d4 as a viable surrogate internal standard, supported by experimental data from peer-reviewed literature.
The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, especially matrix effects, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. While an isotopically labeled analog of the analyte is the gold standard, its commercial unavailability for 5-Hydroxy Imidacloprid necessitates the validation of suitable alternatives. Imidacloprid-d4, the deuterated form of the parent compound, has been successfully employed for the simultaneous quantification of Imidacloprid and its metabolites, including 5-Hydroxy Imidacloprid.[1]
Performance Comparison: Imidacloprid-d4 as an Internal Standard for 5-Hydroxy Imidacloprid
The following tables summarize the performance characteristics of an LC-MS/MS method using Imidacloprid-d4 for the analysis of 5-Hydroxy Imidacloprid in complex biological matrices.[1]
Table 1: Method Validation Parameters for 5-Hydroxy Imidacloprid using Imidacloprid-d4 Internal Standard [1]
| Parameter | Value |
| Linear Range | 0.20 - 20.00 ng/mL |
| Correlation Coefficient (r²) | 0.9989 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.20 µg/L |
| Method Quantification Limit | 0.20 µg/kg |
| Spiked Recoveries | 80.6% - 112.7% |
| Relative Standard Deviations (RSD) | 4.2% - 12.6% |
Table 2: Matrix Effects of 5-Hydroxy Imidacloprid in Crayfish Tissues using Imidacloprid-d4 Internal Standard [1]
| Matrix | Matrix Effect (%) | Observation |
| Cephalothorax | -11 | Normal Range |
| Hepatopancrea | -42 | Significant Ion Suppression |
| Gills | -38 | Significant Ion Suppression |
| Intestine | -35 | Significant Ion Suppression |
| Muscle | -13 | Normal Range |
Matrix effects were calculated as (peak area in matrix / peak area in solvent - 1) x 100%. Values between -15% and 15% (0.85–1.15) are generally considered to be in the normal range, indicating minimal signal suppression or enhancement.[1]
The data demonstrates that while significant ion suppression was observed in some tissues for 5-Hydroxy Imidacloprid, the use of Imidacloprid-d4 as an internal standard allows for acceptable recoveries and precision.[1] This highlights the importance of using a closely related internal standard to compensate for matrix-induced variations in ionization efficiency.
Experimental Protocols
A detailed experimental protocol for the simultaneous determination of Imidacloprid and its metabolites, including 5-Hydroxy Imidacloprid, using Imidacloprid-d4 as an internal standard is provided below. This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.[1]
Sample Preparation (QuEChERS Method)[1]
-
Homogenization: Weigh 2 g of the tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 0.1% acetic acid. Homogenize the sample for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup: Transfer the supernatant to a cleanup tube containing appropriate sorbents (e.g., neutral alumina and graphitized carbon black (GCB) were found to be effective for crayfish tissues) and vortex for 1 minute.[1]
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxy Imidacloprid | 272.1 | 225.1 |
| Imidacloprid-d4 | 260.1 | 213.1 |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of 5-Hydroxy Imidacloprid using a deuterated internal standard.
Caption: Experimental workflow for 5-Hydroxy Imidacloprid analysis.
References
Unmasking Cross-Reactivity: A Comparative Analysis of 5-Hydroxy Imidacloprid Antibody Performance
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides an objective comparison of the cross-reactivity of antibodies targeting the insecticide Imidacloprid with its major metabolite, 5-Hydroxy Imidacloprid. The following data and protocols are designed to aid in the selection and validation of immunoassays for accurate and reliable detection.
The metabolism of Imidacloprid in various biological systems predominantly leads to the formation of 5-Hydroxy Imidacloprid. Consequently, the potential for antibodies raised against the parent compound to cross-react with this metabolite is a critical consideration in developing and interpreting immunoassay results. Understanding the degree of this cross-reactivity is essential for accurate quantification of Imidacloprid and for assessing total residue levels.
Performance Comparison: Antibody Cross-Reactivity
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection of pesticides due to their high throughput and sensitivity. However, the accuracy of these assays can be compromised by the cross-reactivity of the antibody with structurally related compounds.
A key study evaluating a commercial Imidacloprid ELISA kit demonstrated that the two major metabolites, 5-Hydroxy Imidacloprid and Imidacloprid-olefin, exhibited cross-reactivities ranging from 0.93% to 26%.[1][2][3][4] This variability highlights the importance of characterizing the specific cross-reactivity of any antibody intended for quantitative analysis.
For a comprehensive comparison, the performance of antibody-based methods is often benchmarked against highly specific and sensitive chromatographic techniques.
| Analytical Method | Principle | Specificity for 5-Hydroxy Imidacloprid | Throughput | Cost |
| Imidacloprid ELISA | Competitive Immunoassay | Variable cross-reactivity (0.93% - 26%)[1][2][3][4] | High | Low |
| HPLC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High | Moderate | High |
| TLC-Densitometry | Thin-Layer Chromatography with Densitometric Detection | Moderate | High | Low |
| Fluorimetric Determination | Quenching of Anthracene Fluorescence | Low | High | Low |
Table 1: Comparison of Analytical Methods for Imidacloprid and its Metabolites. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is considered the gold standard for its high specificity and sensitivity, capable of distinguishing between Imidacloprid and its metabolites.[5][6] While techniques like TLC-Densitometry and fluorimetric determination offer high throughput and low cost, they may lack the specificity required for precise quantification of individual compounds.[5][6]
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on a well-defined experimental protocol. The following is a detailed methodology for a competitive ELISA, a common format for pesticide residue analysis.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an Imidacloprid antibody with 5-Hydroxy Imidacloprid.
Materials:
-
Microtiter plates (96-well)
-
Imidacloprid standard
-
5-Hydroxy Imidacloprid standard
-
Anti-Imidacloprid antibody
-
Coating antigen (e.g., Imidacloprid-protein conjugate)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the Imidacloprid standard (for the standard curve) and the 5-Hydroxy Imidacloprid standard (for cross-reactivity determination).
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-Imidacloprid antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for both Imidacloprid and 5-Hydroxy Imidacloprid from their respective inhibition curves.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Imidacloprid / IC50 of 5-Hydroxy Imidacloprid) x 100
Visualizing the Process and Relationships
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. isca.me [isca.me]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡ - Analyst (RSC Publishing) DOI:10.1039/A900603F [pubs.rsc.org]
- 6. fao.org [fao.org]
Performance Evaluation of Analytical Instruments for 5-Hydroxy Imidacloprid-d4 Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxy Imidacloprid-d4, a metabolite of the widely used insecticide Imidacloprid, is crucial for various toxicological and environmental studies. The selection of an appropriate analytical instrument is paramount to achieving reliable and sensitive measurements. This guide provides a comparative overview of the performance of high-end analytical instruments, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a prevalent technique for this type of analysis.
Comparison of Analytical Techniques
While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools, their applicability differs based on the physicochemical properties of the analyte. For neonicotinoid insecticides and their metabolites, which are often polar and thermally labile, LC-MS/MS is generally the more suitable and widely employed technique.[1]
Key Advantages of LC-MS/MS for this compound Analysis:
-
Enhanced Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) with techniques like Scheduled Selected Reaction Monitoring (SRM) ensures high sensitivity and selectivity for trace analysis.[2]
-
Suitability for Polar Compounds: LC-MS/MS is well-suited for the analysis of polar compounds like this compound that are not readily amenable to GC analysis without derivatization.[3]
-
High Throughput: Modern LC-MS/MS systems, coupled with rapid sample preparation methods like QuEChERS, allow for high-throughput analysis of a large number of samples.[4]
In a comparative study of GC-MS/MS and LC-MS/MS for the analysis of various pesticides and hormones in surface waters, it was found that the performance and analytical results were not significantly different for many compounds. However, for a vast majority of pesticides, LC-MS/MS offers superior sensitivity compared to GC-MS.[2][3]
Performance Data of LC-MS/MS Methods
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the analysis of 5-Hydroxy Imidacloprid and related compounds from various studies. These data provide insights into the expected performance of modern analytical instruments.
Table 1: Method Performance in Crayfish Tissues
| Parameter | 5-Hydroxy Imidacloprid |
| Limit of Detection (LOD) | 0.02 - 0.5 µg·L⁻¹ |
| Limit of Quantification (LOQ) | 0.05 - 2.0 µg·L⁻¹ |
| Method LOQ | 0.05 - 2.0 µg·kg⁻¹ |
| Recovery | 80.6 - 112.7% |
| Relative Standard Deviation (RSD) | 4.2 - 12.6% |
Source: A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues.[5]
Table 2: Method Performance in Maize and Soil
| Parameter | Imidacloprid and its Metabolites |
| Linearity (R²) | > 0.99 |
| Recovery | > 78% |
| Relative Standard Deviation (RSD) | < 5.4% |
Source: Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline a typical experimental workflow for the analysis of this compound.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
-
Extraction: The sample (e.g., tissue, soil) is homogenized and then extracted with an organic solvent, typically acetonitrile containing 0.1% acetic acid or 0.1% formic acid.[5][6] Anhydrous MgSO₄ and NaCl are often added to reduce the water phase and promote the partitioning of the analytes into the organic layer.[5]
-
Clean-up: The extract is then subjected to a dispersive solid-phase extraction (d-SPE) clean-up step. This involves adding a sorbent, such as a primary secondary amine (PSA), to remove interfering matrix components.[6] For some applications, a neutral alumina column may also be used for clean-up.[5]
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Reverse-phase chromatography is commonly used for the separation of imidacloprid and its metabolites.[5]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for this analysis. For 5-Hydroxy Imidacloprid, the [M+H]⁺ molecular ion peak is typically monitored in the positive ion mode.[5]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection in the Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in Procambarus clarkii (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxy Imidacloprid-d4: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls:
-
All handling of 5-Hydroxy Imidacloprid-d4 should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[1]
-
Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "this compound".
-
Segregate the waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Strong acids and strong oxidizing agents are listed as incompatible with Imidacloprid.[1]
-
-
Container Management:
-
Use a dedicated, sealed, and properly labeled container for the collection of this compound waste.
-
Ensure the container is stored in a designated, secure, and well-ventilated waste accumulation area.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways, as it is very toxic to aquatic life.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal must be carried out in accordance with all local, regional, national, and international regulations.[3]
-
Quantitative Data Summary
The following table summarizes key hazard information for the parent compound, Imidacloprid, which should be considered when handling this compound.
| Hazard Information | Classification | Source |
| Acute Oral Toxicity | Toxic if swallowed (Category 3) | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1][2][3] |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Hydroxy Imidacloprid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and handling information for 5-Hydroxy Imidacloprid-d4, a metabolite of the neonicotinoid insecticide Imidacloprid.[1] Given its relationship to Imidacloprid, it should be handled with the same precautions as the parent compound, which is classified as harmful if swallowed, a cause of serious eye damage, and a potential skin sensitizer.[2] It is also recognized as being highly toxic to aquatic life with long-lasting effects.[2][3][4] Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are through ingestion, inhalation, and skin or eye contact.[5][6] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or PVC elbow-length gloves are recommended.[5] Always inspect gloves for tears or holes before use. Wash hands thoroughly after removing gloves.[2] |
| Body | Laboratory coat or coveralls | A long-sleeved lab coat or disposable coveralls should be worn to protect the skin.[5][6] For tasks with a high risk of splashing, a waterproof apron over the coveralls is advised.[5] |
| Eyes | Safety glasses with side shields or chemical splash goggles | For handling solutions, chemical splash goggles are required.[7] When working with the solid form where dust may be generated, safety glasses with side shields are the minimum requirement.[6] A face shield may be necessary for splash-prone procedures.[7] |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or dust.[3] If a fume hood is not available, a respirator appropriate for organic vapors and particulates should be used.[8] |
| Feet | Closed-toe shoes | Shoes must be closed-toed and made of a non-absorbent material.[7] |
Operational Plan: Safe Handling Workflow
Following a systematic workflow is essential to minimize the risk of exposure and contamination.
Caption: Safe handling workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Table 2: Emergency Response Protocol
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with plenty of soap and water.[2] Seek medical attention if irritation or a rash develops.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention and show the Safety Data Sheet for Imidacloprid to the medical professional.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Prevent the spill from entering drains or waterways.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste in accordance with all local, regional, and national regulations.[2] Do not dispose of in household garbage or down the drain.[4] |
| Contaminated Materials (e.g., PPE, labware) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations. |
For specific disposal requirements, consult your institution's environmental health and safety office or a licensed professional waste disposal service.[9]
References
- 1. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. MSU Extension | Montana State University [apps.msuextension.org]
- 7. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 8. solutionsstores.com [solutionsstores.com]
- 9. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
